molecular formula C15H28N2O5 B183786 1,4-Bis(Boc)-2-piperazinemethanol CAS No. 143540-05-0

1,4-Bis(Boc)-2-piperazinemethanol

Cat. No.: B183786
CAS No.: 143540-05-0
M. Wt: 316.39 g/mol
InChI Key: TXCFQKQBPSGAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(Boc)-2-piperazinemethanol is a protected piperazine derivative of significant value in medicinal and synthetic chemistry. Its core structure, featuring tert-butyloxycarbonyl (Boc) protecting groups, is strategically important for the streamlined synthesis of complex monosubstituted piperazines, which are privileged scaffolds in drug discovery . Piperazine moieties are found in a wide range of pharmaceuticals, including antimicrobials, antipsychotics, anti-cancer agents, and drugs for treating conditions like erectile dysfunction and pulmonary arterial hypertension . The Boc groups on this molecule allow researchers to selectively perform reactions on the hydroxymethyl side chain or selectively deprotivate one nitrogen atom for further functionalization, providing crucial synthetic flexibility . This controlled, step-wise synthesis is essential for creating novel active pharmaceutical ingredients (APIs) and for exploring structure-activity relationships in drug development programs. The compound is a key building block for the general synthesis of monosubstituted piperazine derivatives, which are often challenging to prepare with high purity without competitive formation of disubstituted by-products . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

ditert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCFQKQBPSGAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627687
Record name Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143540-05-0
Record name Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chiral 1,4-Bis(Boc)-2-piperazinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chiral 1,4-Bis(Boc)-2-piperazinemethanol, a valuable building block in medicinal chemistry and drug development.[1] The presence of the chiral center and the orthogonal protecting groups make it a versatile scaffold for the synthesis of complex biologically active molecules. This document outlines a common and effective synthetic strategy, including detailed experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Synthetic Strategy Overview

A prevalent and efficient method for the synthesis of chiral this compound initiates from a commercially available chiral starting material, such as piperazine-2-carboxylic acid or a derivative thereof. The general synthetic workflow involves two key transformations:

  • N,N'-di-Boc Protection: The two secondary amine functionalities of the piperazine ring are protected with the tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[2]

  • Reduction of the Carboxylic Acid: The carboxylic acid moiety at the 2-position is reduced to a primary alcohol. This transformation is commonly carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2]

An alternative and also widely employed strategy begins with a chiral 2-hydroxymethylpiperazine precursor, which is then subjected to a one-pot di-Boc protection to yield the final product.

The following sections will provide detailed experimental procedures for a common synthetic route starting from a chiral piperazine-2-carboxylic acid derivative.

Synthetic Pathway

The synthesis of chiral this compound can be effectively visualized as a two-step process starting from the corresponding chiral piperazine-2-carboxylic acid.

Synthesis_Pathway Start Chiral Piperazine-2-carboxylic Acid Reagent1 (Boc)₂O, Base Start->Reagent1 Intermediate Chiral 1,4-Di-Boc-piperazine-2-carboxylic acid Reagent2 LiAlH₄, THF Intermediate->Reagent2 Product Chiral this compound Reagent1->Intermediate Step 1: N,N'-di-Boc Protection Reagent2->Product Step 2: Reduction

Caption: Synthetic workflow for Chiral this compound.

Experimental Protocols

The following protocols are detailed examples for the synthesis of the (R)-enantiomer. The same procedures can be applied to the (S)-enantiomer by starting with the corresponding (S)-piperazine-2-carboxylic acid.

Step 1: Synthesis of (R)-1,4-Di-Boc-piperazine-2-carboxylic acid

This step involves the protection of the two secondary amine groups of (R)-piperazine-2-carboxylic acid using di-tert-butyl dicarbonate.

Methodology:

  • To a solution of (R)-piperazine-2-carboxylic acid in an aqueous solvent system (e.g., water/dichloromethane), add sodium hydroxide in portions under an ice bath to maintain a basic pH.[2]

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in a suitable organic solvent (e.g., dichloromethane) to the reaction mixture.[2] A molar ratio of approximately 1:2.1-2.2 of the piperazine starting material to (Boc)₂O is recommended.

  • Allow the reaction to stir at room temperature for an extended period (e.g., 10-16 hours) to ensure complete protection.[2][3]

  • After the reaction is complete, perform an acidic workup by washing the organic phase with a dilute acid solution (e.g., 1M HCl).[2][3]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2][3]

  • The crude product can be further purified by crystallization.[3]

Step 2: Synthesis of (R)-1,4-Bis(Boc)-2-piperazinemethanol

The carboxylic acid functionality of the protected piperazine is reduced to a primary alcohol using a strong reducing agent.

Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of (R)-1,4-Di-Boc-piperazine-2-carboxylic acid in anhydrous tetrahydrofuran (THF).[2]

  • Cool the solution to 0 °C in an ice bath.[2]

  • Slowly and carefully add a solution of lithium aluminum hydride (LiAlH₄) in THF to the reaction mixture.[2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.[2]

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude (R)-1,4-Bis(Boc)-2-piperazinemethanol.[2]

  • The crude product can be purified by silica gel column chromatography.

Alternative Synthesis from (R)-2-Hydroxymethylpiperazine

An alternative route involves the direct di-Boc protection of commercially available (R)-2-hydroxymethylpiperazine.

Alt_Synthesis_Pathway Start (R)-2-Hydroxymethylpiperazine Reagent (Boc)₂O, NaOH, H₂O/DCM Start->Reagent Product (R)-1,4-Bis(Boc)-2-piperazinemethanol Reagent->Product One-pot N,N'-di-Boc Protection

Caption: Alternative synthesis via direct Boc protection.

Methodology:

  • To an aqueous solution of (R)-2-hydroxymethylpiperazine, add sodium hydroxide in portions under an ice bath.[3]

  • Dropwise, add di-tert-butyl dicarbonate ((Boc)₂O).[3]

  • Allow the reaction to stir at room temperature for approximately 12 hours.[3]

  • Extract the product with dichloromethane (3x).[3]

  • Combine the organic phases and wash with 1M hydrochloric acid (2x).[3]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield an oily crude product.[3]

  • The crude product is then purified by crystallization to obtain the final product.[3]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of (R)-1,4-Bis(Boc)-2-piperazinemethanol via the alternative route described in a patent.[3]

StepStarting MaterialKey ReagentsSolvent SystemReaction TimeYieldPurity (HPLC)
N,N'-di-Boc Protection(R)-2-Hydroxymethylpiperazine(Boc)₂O, NaOHDichloromethane/Water12 hours78%99.8%

Conclusion

The synthesis of chiral this compound is a well-established process that can be achieved through multiple reliable routes. The choice of starting material, either a chiral piperazine-2-carboxylic acid or a chiral 2-hydroxymethylpiperazine, will dictate the specific synthetic sequence. The protocols outlined in this guide provide a solid foundation for researchers to successfully prepare this important synthetic intermediate. The high yields and purities achievable make these methods suitable for both small-scale research and larger-scale production campaigns in the development of novel therapeutics.

References

An In-depth Technical Guide to 1,4-Bis(Boc)-2-piperazinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of 1,4-Bis(Boc)-2-piperazinemethanol, a key building block in modern medicinal chemistry.

Core Chemical Properties

This compound, scientifically known as Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate, is a chiral piperazine derivative. The two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms enhance its stability and solubility in organic solvents, making it a versatile intermediate in complex organic syntheses. The primary alcohol functional group provides a reactive site for further molecular elaboration.

Quantitative data for the racemic and enantiomeric forms of the compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₈N₂O₅[1][2][3]
Molecular Weight 316.39 g/mol [1][2][3]
CAS Number (Racemate) 143540-05-0[1][3][4]
CAS Number ((R)-enantiomer) 1159598-21-6[2][5]
CAS Number ((S)-enantiomer) 958635-12-6[6]
Appearance White to off-white solid[5]
Melting Point ((R)-enantiomer) 68-70 °C[5]
Boiling Point 406.9 ± 20.0 °C (Predicted)[4]
Solubility Soluble in Chloroform and Methanol[4][5]
Storage Temperature 2-8°C[4][6]

Synthesis and Reactivity

The synthesis of this compound typically involves the protection of a pre-existing 2-(hydroxymethyl)piperazine core. A common synthetic route is the reaction of the appropriate enantiomer or racemate of 2-(hydroxymethyl)piperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of (R)-1,4-Bis(Boc)-2-piperazinemethanol[7]

This protocol describes the synthesis starting from the aqueous phase containing (R)-2-hydroxymethyl piperazine.

Materials:

  • Aqueous solution of (R)-2-hydroxymethyl piperazine

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (CH₂Cl₂)

  • 1M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvent for crystallization (e.g., ethanol)

Procedure:

  • To the aqueous phase containing (R)-2-hydroxymethyl piperazine, add sodium hydroxide in portions while maintaining the temperature in an ice bath.

  • Slowly add di-tert-butyl dicarbonate dropwise to the reaction mixture. The molar ratio of (R)-2-hydroxymethylpiperazine to di-tert-butyl dicarbonate should be approximately 1:2.1-2.2.

  • Allow the reaction to stir at room temperature for 10-13 hours.

  • After the reaction is complete, extract the product with dichloromethane (3x).

  • Combine the organic phases and wash with 1M hydrochloric acid.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Crystallize the crude product from a suitable solvent to yield pure 1,4-di-Boc-2-hydroxymethyl piperazine.

The Boc protecting groups are stable under basic and nucleophilic conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to liberate the free amines for subsequent reactions. The primary alcohol can undergo various transformations such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution.

Synthesis_and_Deprotection cluster_synthesis Synthesis cluster_deprotection Reactivity Piperazine_Core 2-(Hydroxymethyl)piperazine Product This compound Piperazine_Core->Product Protection Boc_Anhydride (Boc)₂O / Base Boc_Anhydride->Product Deprotected_Product 2-(Hydroxymethyl)piperazine Product->Deprotected_Product Deprotection Acid Acid (e.g., TFA, HCl) Acid->Deprotected_Product

Caption: General synthesis and deprotection of this compound.

Spectroscopic Data

For a related compound, the following spectral data was reported[7]:

  • ¹H-NMR (500 MHz, CDCl₃): δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H).

  • ¹³C-NMR (126 MHz, CDCl₃): δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.

  • IR (film): νₘₐₓ 3428, 2971, 2872, 1692, 1478, 1457, 1366, 1251, 1169 cm⁻¹.

The ¹H-NMR spectrum is expected to show characteristic signals for the two Boc groups (a singlet at approximately 1.4-1.5 ppm integrating to 18H) and the protons of the piperazine ring and the hydroxymethyl group. The ¹³C-NMR will show signals for the carbonyl carbons of the Boc groups (around 155 ppm) and the quaternary carbons of the tert-butyl groups (around 80 ppm). The IR spectrum will be characterized by a strong C=O stretching vibration for the carbamate groups (around 1690 cm⁻¹) and a broad O-H stretch for the alcohol (around 3400 cm⁻¹).

Safety and Handling

This compound is classified as a skin and eye irritant.[8] It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.

In case of exposure:

  • Skin contact: Wash off with plenty of soap and water.[8]

  • Eye contact: Rinse cautiously with water for several minutes.[8]

  • Inhalation: Move to fresh air.[8]

The compound is stable under recommended storage conditions (2-8°C).[4][6] Materials to avoid include strong oxidizing agents and strong acids.

Applications in Drug Discovery and Development

This compound is a valuable chiral building block for the synthesis of a wide range of biologically active molecules. The piperazine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The presence of the hydroxymethyl group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Derivatives of this compound have been investigated for their potential as:

  • Anticonvulsants [9]

  • Anxiolytics and Antidepressants [10][11]

The general workflow for utilizing this building block in a drug discovery context is outlined below.

Drug_Discovery_Workflow Start This compound Step1 Chemical Modification of Hydroxymethyl Group Start->Step1 Step2 Selective Deprotection of Boc Groups Step1->Step2 Step3 Further Functionalization at Nitrogen Step2->Step3 Step4 Library of Piperazine Derivatives Step3->Step4 Step5 Biological Screening & SAR Studies Step4->Step5 End Lead Compound Identification Step5->End

Caption: A typical workflow for the use of this compound in drug discovery.

References

Spectroscopic and Synthetic Profile of 1,4-Bis(Boc)-2-piperazinemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 1,4-Bis(Boc)-2-piperazinemethanol, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectroscopic data in publicly accessible databases, this guide combines information from the synthesis of the compound with predicted spectroscopic characteristics based on structurally analogous molecules.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and its immediate precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~4.1 - 3.8m3HH-2, H-3a, H-5aComplex multiplet due to overlapping signals and rotamers.
~3.6 - 3.4m2H-CH₂OHDiastereotopic protons, may appear as a multiplet.
~3.2 - 2.8m3HH-3b, H-5b, H-6a
~2.7 - 2.5m1HH-6b
1.48s9HBoc (C(CH₃)₃) at N-1
1.46s9HBoc (C(CH₃)₃) at N-4Slight difference in chemical shift due to asymmetry.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~155.5C=O (Boc at N-1)
~154.8C=O (Boc at N-4)
~80.5C(CH₃)₃ (Boc at N-1)
~80.0C(CH₃)₃ (Boc at N-4)
~64.0-CH₂OH
~53.0C-2
~47.0C-6
~44.0C-3
~41.0C-5
28.4C(CH₃)₃ (Boc)

Note: The predicted NMR data is based on the analysis of structurally similar compounds, including mono-Boc protected piperazinemethanol derivatives.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3450BroadO-H stretch (alcohol)
2975, 2930StrongC-H stretch (aliphatic)
1690StrongC=O stretch (Boc carbamate)
1420MediumC-N stretch (piperazine ring)
1240, 1160StrongC-O stretch (carbamate and alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
317.20[M+H]⁺Calculated for C₁₅H₂₉N₂O₅⁺
339.18[M+Na]⁺Calculated for C₁₅H₂₈N₂O₅Na⁺
261.15[M-C₄H₈+H]⁺Loss of isobutylene from a Boc group.
217.14[M-Boc+H]⁺Loss of one Boc group.
117.09[M-2Boc+H]⁺Loss of both Boc groups.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis is a two-step process starting from (R)-2-hydroxymethyl piperazine.

Step 1: Synthesis of (R)-2-hydroxymethyl piperazine

A detailed experimental protocol for this starting material can be found in various literature sources. A common method involves the reduction of the corresponding commercially available piperazine-2-carboxylic acid derivative.

Step 2: Synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine

  • To a solution of (R)-2-hydroxymethyl piperazine in an aqueous medium, add sodium hydroxide in portions under an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) dropwise to the reaction mixture. The molar ratio of (R)-2-hydroxymethylpiperazine to di-tert-butyl dicarbonate should be approximately 1:2.1-2.2.

  • Allow the reaction to stir at room temperature for 10-13 hours.

  • After the reaction is complete, perform an extraction with dichloromethane.

  • Combine the organic phases and wash with 1M hydrochloric acid.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to yield pure 1,4-di-Boc-2-hydroxymethylpiperazine.

Spectroscopic Analysis

2.2.1 NMR Spectroscopy

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: Acquire the proton-decoupled spectrum. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).

2.2.2 IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

2.2.3 Mass Spectrometry

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

Visualizations

The following diagrams illustrate the synthesis workflow for this compound.

Synthesis_Workflow cluster_step1 Step 1: Starting Material cluster_step2 Step 2: Boc Protection SM (R)-2-hydroxymethyl piperazine reagents Boc₂O, NaOH Water, Dichloromethane SM->reagents Reaction product This compound reagents->product Purification

Synthesis of this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Characterization cluster_data Data Output start This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data NMR Spectra nmr->nmr_data Acquisition ir_data IR Spectrum ir->ir_data Acquisition ms_data Mass Spectrum ms->ms_data Acquisition

The Strategic Role of 1,4-Bis(Boc)-2-piperazinemethanol in Advanced Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial availability, synthesis, and critical applications of 1,4-Bis(Boc)-2-piperazinemethanol, a chiral building block of significant interest in medicinal chemistry. This versatile intermediate, distinguished by its protected piperazine core and functionalized methanol moiety, serves as a pivotal component in the synthesis of complex therapeutic agents, most notably as a precursor to potent Lysine-Specific Demethylase 1 (LSD1) inhibitors.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of chemical suppliers. Its established commercial presence ensures a reliable supply chain for research and development endeavors. Key identifiers and properties of this compound are summarized below.

PropertyValue
CAS Number 143540-05-0
Molecular Formula C₁₅H₂₈N₂O₅
Molecular Weight 316.39 g/mol
Appearance Varies (typically a solid)
Purity Commonly available at ≥95%

Synthesis of this compound

The synthesis of this compound is a well-documented procedure, typically commencing with piperazine-2-carboxylic acid. The synthetic pathway involves two key transformations: the protection of the piperazine nitrogens and the reduction of the carboxylic acid.

Experimental Protocol: Synthesis of (1,4-Di-Boc-piperazin-2-yl)methanol

This protocol outlines a common laboratory-scale synthesis.

Step 1: N,N'-di-Boc Protection of Piperazine-2-carboxylic acid

  • To a solution of piperazine-2-carboxylic acid in an aqueous solvent system (e.g., water/dichloromethane), add sodium hydroxide in portions under an ice bath to maintain a basic pH.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in a suitable organic solvent (e.g., dichloromethane) to the reaction mixture.

  • Allow the reaction to stir at room temperature for an extended period (e.g., 12-16 hours) until the reaction is complete, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to isolate the N,N'-di-Boc protected piperazine-2-carboxylic acid.

Step 2: Reduction of the Carboxylic Acid

  • In a flask under an inert atmosphere, suspend the 1,4-Di-Boc-piperazine-2-carboxylic acid in a dry ethereal solvent, such as tetrahydrofuran (THF).

  • Cool the suspension in an ice bath.

  • Carefully add a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), portion-wise to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude (1,4-Di-Boc-piperazin-2-yl)methanol.

  • The crude product can be purified by column chromatography to yield the final product.

G cluster_synthesis Synthetic Workflow for this compound Piperazine-2-carboxylic_acid Piperazine-2-carboxylic acid 1,4-Di-Boc-piperazine-2-carboxylic_acid 1,4-Di-Boc-piperazine-2-carboxylic acid Piperazine-2-carboxylic_acid->1,4-Di-Boc-piperazine-2-carboxylic_acid N,N'-di-Boc Protection ((Boc)₂O, NaOH) This compound This compound 1,4-Di-Boc-piperazine-2-carboxylic_acid->this compound Reduction (LiAlH₄)

Caption: Synthetic pathway for this compound.

Application in Drug Discovery: A Key Intermediate for LSD1 Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of Lysine-Specific Demethylase 1 (LSD1) inhibitors[1]. LSD1 is a flavin-dependent amine oxidase that plays a crucial role in epigenetic regulation by demethylating histone lysine residues. The aberrant expression and activity of LSD1 have been implicated in various cancers, making it an attractive therapeutic target.

The chiral nature of this compound is often crucial for the stereospecific synthesis of these inhibitors, which can lead to improved efficacy and reduced off-target effects. The piperazine moiety can be deprotected and further functionalized to introduce pharmacophoric elements that interact with the target enzyme.

Logical Workflow: From Building Block to Therapeutic Target

The following diagram illustrates the logical progression from the chiral building block to its application in targeting a key enzyme in cancer biology.

G cluster_application Application of this compound in Drug Discovery Building_Block This compound (Chiral Intermediate) Deprotection_Functionalization Deprotection and Further Functionalization Building_Block->Deprotection_Functionalization LSD1_Inhibitor LSD1 Inhibitor (Active Pharmaceutical Ingredient) Deprotection_Functionalization->LSD1_Inhibitor LSD1_Target LSD1 Enzyme (Therapeutic Target) LSD1_Inhibitor->LSD1_Target Inhibition Cancer_Therapy Cancer Therapy LSD1_Target->Cancer_Therapy Therapeutic Intervention

Caption: Role of this compound in LSD1 inhibitor development.

Signaling Pathways and Therapeutic Rationale

LSD1 is a key component of several corepressor complexes and primarily demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By removing these methyl groups, LSD1 represses the expression of target genes. In many cancers, the overexpression of LSD1 leads to the silencing of tumor suppressor genes, thereby promoting cell proliferation and survival.

The inhibition of LSD1 by small molecules synthesized from precursors like this compound can restore the expression of these tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.

G cluster_pathway Simplified LSD1 Signaling Pathway and Point of Intervention LSD1 LSD1 H3K4me1 H3K4me1 (Inactive Gene Mark) LSD1->H3K4me1 Demethylation H3K4me2 H3K4me2 (Active Gene Mark) H3K4me2->LSD1 Gene_Repression Tumor Suppressor Gene Repression H3K4me1->Gene_Repression Cancer_Progression Cancer Progression Gene_Repression->Cancer_Progression LSD1_Inhibitor LSD1 Inhibitor LSD1_Inhibitor->LSD1 Inhibition

Caption: Mechanism of LSD1 inhibition in cancer therapy.

References

Stability and Storage of 1,4-Bis(Boc)-2-piperazinemethanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1,4-Bis(Boc)-2-piperazinemethanol. Due to the limited availability of specific stability studies on this molecule, this document integrates established chemical principles regarding its constituent functional groups—the tert-butoxycarbonyl (Boc) protecting groups, the secondary alcohol, and the piperazine ring—to project its stability profile and propose detailed methodologies for its assessment.

Physicochemical Properties and Predicted Stability

This compound is a difunctionalized piperazine derivative. The presence of two bulky Boc groups sterically hinders the piperazine nitrogens, influencing the molecule's reactivity and stability. The secondary alcohol introduces a potential site for oxidation and dehydration reactions.

Based on the known chemistry of these functional groups, the following stability profile can be anticipated:

  • Acid Lability: The Boc protecting groups are highly susceptible to cleavage under acidic conditions.[1][2] This deprotection is a primary degradation pathway and is expected to occur readily in the presence of strong acids, and more slowly in milder acidic environments. The reaction proceeds through the formation of a stable tert-butyl cation.[1][3]

  • Thermal Instability: Elevated temperatures can lead to the thermolytic cleavage of the Boc groups, liberating isobutylene and carbon dioxide.[4][5] This degradation can occur even in the absence of an acid catalyst.[4]

  • Oxidative Susceptibility: The secondary alcohol is a potential site for oxidation, which would yield the corresponding ketone. This reaction can be initiated by various oxidizing agents.[6][7]

  • Stability to Base and Nucleophiles: The Boc groups are generally stable under basic and nucleophilic conditions, making the molecule robust in such environments.[1][8] The piperazine ring itself is also relatively stable under these conditions.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on the stability of related tert-butyl carbamates and piperazine derivatives:

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)[9][10]To minimize thermal degradation of the Boc groups.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[9]To protect against atmospheric moisture which could facilitate hydrolysis, and oxygen which could promote oxidation.
Light Store in a light-resistant (amber) container.To prevent potential photolytic degradation, a general precaution for complex organic molecules.[11]
Incompatible Materials Avoid contact with strong acids and strong oxidizing agents.[12]Strong acids will rapidly cleave the Boc groups. Oxidizing agents can oxidize the secondary alcohol.

Potential Degradation Pathways

The primary degradation pathways for this compound are predicted to be acid-catalyzed hydrolysis of the Boc groups and oxidation of the secondary alcohol.

This compound This compound Mono-deprotected piperazine Mono-deprotected piperazine This compound->Mono-deprotected piperazine  Acid (H+) / Heat Oxidized product (Ketone) Oxidized product (Ketone) This compound->Oxidized product (Ketone)  Oxidizing Agent Fully-deprotected piperazine Fully-deprotected piperazine Mono-deprotected piperazine->Fully-deprotected piperazine  Acid (H+) / Heat

Caption: Predicted major degradation pathways for this compound.

Proposed Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate its decomposition.

Forced Degradation Study Protocol

The objective of this study is to identify potential degradation products and establish a stability-indicating analytical method.[13]

ConditionProposed Methodology
Acid Hydrolysis Dissolve the compound in a solution of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.[9]
Base Hydrolysis Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.[9]
Oxidative Degradation Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.[9]
Thermal Degradation Store the solid compound in an oven at a high temperature (e.g., 80°C) for a defined period. Dissolve the sample in a suitable solvent for analysis.[4][9]
Photostability Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]
Proposed Stability-Indicating Analytical Method

A High-Performance Liquid Chromatography (HPLC) method with UV detection is proposed for the separation and quantification of this compound and its degradation products.[14][15]

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection UV at a wavelength determined by the UV spectrum of the parent compound (likely around 210-230 nm due to the carbamate chromophore).
Injection Volume 10 µL.

The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.[16]

Experimental and Analytical Workflow Visualization

The following diagram illustrates the proposed workflow for assessing the stability of this compound.

cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Stability Analysis Acid_Stress Acid Hydrolysis Sample_Analysis Analysis of Stressed Samples Acid_Stress->Sample_Analysis Base_Stress Base Hydrolysis Base_Stress->Sample_Analysis Oxidative_Stress Oxidative Degradation Oxidative_Stress->Sample_Analysis Thermal_Stress Thermal Degradation Thermal_Stress->Sample_Analysis Photo_Stress Photostability Photo_Stress->Sample_Analysis Method_Dev HPLC-UV Method Development Method_Val Method Validation (ICH Q2) Method_Dev->Method_Val Method_Val->Sample_Analysis Degradant_ID Degradant Identification (LC-MS) Sample_Analysis->Degradant_ID Pathway_Elucidation Degradation Pathway Elucidation Degradant_ID->Pathway_Elucidation

Caption: Proposed workflow for the stability assessment of this compound.

Conclusion

References

CAS number and molecular weight of 1,4-Bis(Boc)-2-piperazinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Bis(Boc)-2-piperazinemethanol, a key chiral building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and significant applications in the development of targeted therapeutics, with a particular focus on its role in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors.

Core Compound Identification and Properties

The compound of interest, often referred to as this compound, is more precisely identified in chemical literature and databases as (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine or its (S)-enantiomer. The Boc groups (tert-butoxycarbonyl) serve as protecting groups for the piperazine nitrogens, allowing for controlled, regioselective reactions.

Table 1: Chemical and Physical Properties of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine

PropertyValue
CAS Number 1159598-21-6[1]
Molecular Formula C₁₅H₂₈N₂O₅[1]
Molecular Weight 316.39 g/mol [1]
IUPAC Name di-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate[1]
Appearance White to off-white solid
Solubility Soluble in chloroform and methanol[1]

Synthesis and Experimental Protocols

The synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine is a critical process for its application in drug discovery. A common synthetic route involves the protection of the piperazine nitrogens followed by the introduction of the hydroxymethyl group.

Detailed Synthesis Protocol for 1,4-di-Boc-2-hydroxymethylpiperazine

A patented method outlines a two-step process starting from (R)-2-hydroxymethylpiperazine.[2]

Step 1: Boc Protection of (R)-2-hydroxymethylpiperazine

  • An aqueous solution of (R)-2-hydroxymethylpiperazine is placed in a reaction vessel.

  • The vessel is cooled in an ice bath, and sodium hydroxide is added in portions.

  • Di-tert-butyl dicarbonate ((Boc)₂O) is then added dropwise to the reaction mixture. The molar ratio of (R)-2-hydroxymethylpiperazine to di-tert-butyl dicarbonate is maintained at 1:2.1-2.2.

  • The reaction is allowed to proceed for 12 hours at room temperature.

  • Following the reaction, the mixture is extracted three times with dichloromethane.

  • The combined organic phases are washed twice with 1M hydrochloric acid.

  • The organic phase is then dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude oily product.

  • The crude product is purified by crystallization to obtain 1,4-di-Boc-2-hydroxymethylpiperazine.

This protocol provides a scalable and efficient method for producing the desired chiral intermediate.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex, biologically active molecules. Its primary application lies in the development of kinase inhibitors, particularly for the phosphoinositide 3-kinase (PI3K) family.

Role in the Synthesis of Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[3] Consequently, PI3K inhibitors are a major focus of cancer drug development.[4] this compound serves as a precursor for introducing a substituted piperazine moiety into the structure of these inhibitors. This moiety can be crucial for optimizing potency, selectivity, and pharmacokinetic properties of the final drug candidate.[1]

Derivatives of this compound have been investigated for their therapeutic potential in conditions such as rheumatoid arthritis, malaria, and tuberculosis.[1]

Signaling Pathways

The utility of this compound as a synthetic intermediate is best understood in the context of the signaling pathways targeted by the final drug products. The PI3K/AKT/mTOR pathway is a prominent example.

The diagram below illustrates a simplified workflow for the synthesis of a generic PI3K inhibitor using this compound as a starting material, followed by its mechanism of action in the PI3K signaling pathway.

G Synthesis Workflow and PI3K Inhibition cluster_synthesis Synthetic Workflow cluster_pathway PI3K Signaling Pathway Inhibition A 1,4-Bis(Boc)- 2-piperazinemethanol B Deprotection & Functionalization A->B C Coupling with Pharmacophore Core B->C D Final PI3K Inhibitor C->D PI3K PI3K D->PI3K Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes

Caption: Synthetic workflow and mechanism of PI3K pathway inhibition.

Conclusion

This compound is a fundamentally important chiral building block in contemporary drug discovery. Its protected functional groups allow for precise chemical manipulations, making it an ideal starting material for the synthesis of complex heterocyclic compounds. Its most notable application is in the creation of potent and selective PI3K inhibitors, which are at the forefront of targeted cancer therapy. A thorough understanding of the synthesis and reactivity of this compound is therefore essential for researchers and scientists working to develop the next generation of kinase inhibitors and other novel therapeutics.

References

Stereochemistry of 1,4-Bis(Boc)-2-piperazinemethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemistry of 1,4-Bis(Boc)-2-piperazinemethanol, a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its stereoisomeric purity is crucial for the synthesis of enantiomerically pure drug candidates. This document outlines the synthesis, characterization, and analytical methodologies for controlling the stereochemistry of this compound.

Core Concepts in the Stereochemistry of this compound

The stereochemical integrity of this compound is centered around the chiral carbon at the C2 position of the piperazine ring. The presence of this stereocenter gives rise to two enantiomers: (R)-1,4-Bis(Boc)-2-piperazinemethanol and (S)-1,4-Bis(Boc)-2-piperazinemethanol. The absolute configuration of this chiral center is a critical determinant of the biological activity of downstream compounds synthesized from this intermediate.

The piperazine ring in these structures typically adopts a chair conformation to minimize steric strain, with the bulky Boc (tert-butoxycarbonyl) groups preferentially occupying the equatorial positions.[1] The hydroxymethyl group at the C2 position can be either axial or equatorial, and its orientation can influence the molecule's reactivity and interactions.

Synthesis of Enantiomerically Pure this compound

The most direct route to enantiomerically pure this compound involves the di-N-Boc protection of a pre-existing chiral precursor, namely (R)- or (S)-2-hydroxymethylpiperazine. This approach ensures that the stereochemistry at the C2 position is established from the outset and preserved throughout the synthesis.

A key synthetic pathway is the reaction of an aqueous solution of (R)-2-hydroxymethylpiperazine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield (R)-1,4-di-Boc-2-hydroxymethylpiperazine.[2]

Synthetic_Pathway start (R)-2-Hydroxymethylpiperazine (Aqueous Phase) product (R)-1,4-Bis(Boc)-2-piperazinemethanol start->product  Reaction reagents Di-tert-butyl dicarbonate ((Boc)₂O) Sodium Hydroxide (NaOH) reagents->product

Caption: Synthetic pathway for (R)-1,4-Bis(Boc)-2-piperazinemethanol.

Physicochemical and Spectroscopic Data

Precise characterization of each enantiomer is critical for quality control in drug development. The following table summarizes the available data for the (R)-enantiomer. Data for the (S)-enantiomer is not as readily available in the literature but is expected to have identical physical properties (except for the sign of specific rotation) and spectroscopic data.

Property(R)-1,4-Bis(Boc)-2-piperazinemethanol Data
IUPAC Name di-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate[3]
Molecular Formula C₁₅H₂₈N₂O₅[3]
Molecular Weight 316.39 g/mol [3]
Melting Point 68 to 70 °C[1]
Solubility Soluble in chloroform and methanol[1]
¹H NMR (CDCl₃) Partial data includes signals corresponding to the Boc groups and piperazine ring protons.[2]

Note: A complete, assigned NMR spectrum and specific rotation data are not consistently reported in publicly available literature and would need to be determined experimentally.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and chiral analysis of this compound.

Synthesis of (R)-1,4-Bis(Boc)-2-piperazinemethanol

This protocol is adapted from the general procedure described in Chinese patent CN114349711B.[2]

Materials:

  • Aqueous solution of (R)-2-hydroxymethylpiperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • 1M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • The aqueous solution containing (R)-2-hydroxymethylpiperazine is placed in a reaction vessel and cooled in an ice bath.

  • Sodium hydroxide is added portion-wise to the cooled solution to maintain basic conditions.

  • Di-tert-butyl dicarbonate (approximately 2.1 to 2.2 molar equivalents relative to the starting piperazine derivative) is added dropwise to the stirred reaction mixture.[2]

  • The reaction is allowed to proceed at room temperature for approximately 12 hours.[2]

  • After the reaction is complete, the mixture is extracted three times with dichloromethane.

  • The combined organic phases are washed twice with 1M hydrochloric acid.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by crystallization to obtain pure (R)-1,4-Bis(Boc)-2-piperazinemethanol.[2]

Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Proposed HPLC Method Development:

  • Column: A chiral stationary phase such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: A normal-phase eluent system, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.

  • Flow Rate: Typically in the range of 0.5 to 1.5 mL/min.

  • Column Temperature: Ambient or controlled, for example, at 25 °C.

  • Detection: UV detection at a wavelength where the Boc-protected compound absorbs, typically in the range of 210-230 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Chiral_HPLC_Workflow start Sample of 1,4-Bis(Boc)-2- piperazinemethanol dissolve Dissolve in Mobile Phase start->dissolve inject Inject onto Chiral HPLC Column dissolve->inject separate Separation of Enantiomers inject->separate detect UV Detection separate->detect data Chromatogram with Two Resolved Peaks detect->data calculate Calculate Enantiomeric Excess (ee%) data->calculate end Purity Assessment calculate->end

Caption: General workflow for chiral purity analysis by HPLC.

Conclusion

The stereochemistry of this compound is a critical aspect of its use as a chiral building block in pharmaceutical synthesis. Control over its enantiomeric purity is essential and can be achieved through stereospecific synthesis from chiral precursors. While a complete dataset for both enantiomers is not fully available in the public domain, the synthetic routes and analytical principles outlined in this guide provide a strong foundation for researchers and drug development professionals working with this important molecule. Further experimental work is necessary to establish a comprehensive profile of both the (R) and (S) enantiomers, including their specific rotation and validated chiral separation methods.

References

An In-depth Technical Guide on the Solubility Profile of 1,4-Bis(Boc)-2-piperazinemethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 1,4-Bis(Boc)-2-piperazinemethanol in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide offers a qualitative solubility profile based on the molecule's structural features and data from analogous compounds. Furthermore, detailed experimental protocols for determining precise solubility are provided to empower researchers in generating quantitative data for their specific applications.

Predicted Solubility Profile

This compound is a derivative of piperazine, featuring two bulky, non-polar tert-butoxycarbonyl (Boc) protecting groups and a polar hydroxyl group. This combination of functional groups suggests a nuanced solubility profile. The large, hydrophobic Boc groups are expected to dominate the molecule's behavior, leading to good solubility in a range of common organic solvents. The presence of the methanol group may slightly enhance solubility in more polar organic solvents.

Based on the solubility of structurally similar compounds like N-Boc-piperazine, which is reported to be soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO, a similar trend can be predicted for this compound.[1][2]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM)SolubleThe non-polar Boc groups will interact favorably with the non-polar aspects of DCM, while the overall polarity of the molecule is compatible.
Tetrahydrofuran (THF)SolubleSimilar to DCM, THF is a good solvent for a wide range of organic compounds and is expected to dissolve this molecule.
Ethyl AcetateSolubleEthyl acetate's moderate polarity makes it a suitable solvent for compounds with both polar and non-polar functionalities.[1]
Dimethylformamide (DMF)SolubleA highly polar aprotic solvent that is a good solvent for many organic compounds.
Dimethyl Sulfoxide (DMSO)SolubleA strong polar aprotic solvent capable of dissolving a wide array of substances.[1]
Polar Protic MethanolSolubleThe hydroxyl group can engage in hydrogen bonding with methanol, and the overall molecule has sufficient organic character to dissolve.[1][2]
EthanolSolubleSimilar to methanol, ethanol is expected to be a good solvent.[1]
IsopropanolLikely SolubleSolubility may be slightly lower than in methanol or ethanol due to the increased non-polar character of isopropanol.
Non-Polar HexanesSparingly Soluble to InsolubleThe polarity of the piperazine ring and the hydroxyl group will likely limit solubility in highly non-polar solvents like hexanes.
TolueneLikely SolubleThe aromatic nature of toluene can interact with the organic portions of the molecule, potentially leading to reasonable solubility.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols can be employed. These methods are standard in the field for determining the solubility of organic compounds.[3][4][5]

Method 1: Gravimetric Method (Shake-Flask)

This is a conventional and widely used method for determining equilibrium solubility.[6]

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed test tubes

  • Orbital shaker or magnetic stirrer

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.[6]

  • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

  • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

  • Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

  • Once the solvent is completely removed, weigh the dish or vial containing the dissolved solid.

  • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of supernatant taken

Method 2: High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for more accurate and high-throughput solubility determination.

Materials:

  • Same as the Gravimetric Method

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Mobile phase and column appropriate for the analysis of this compound

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a saturated solution as described in steps 1-7 of the Gravimetric Method.

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

  • Dilute a known volume of the filtered supernatant from the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system and determine the peak area.

  • Use the calibration curve to determine the concentration of the diluted sample.

  • Calculate the original solubility, accounting for the dilution factor:

    Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_analysis Analysis Methods start Start: Obtain Compound and Solvents prep_sample Prepare Supersaturated Solution (Excess Solute in Known Volume of Solvent) start->prep_sample equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_sample->equilibrate settle Settle Undissolved Solid equilibrate->settle separate Separate Supernatant from Solid (Filtration or Centrifugation) settle->separate gravimetric Gravimetric Analysis: Evaporate Solvent and Weigh Residue separate->gravimetric Method 1 instrumental Instrumental Analysis (e.g., HPLC): Dilute and Quantify vs. Standards separate->instrumental Method 2 calculate Calculate Solubility (e.g., mg/mL or g/L) gravimetric->calculate instrumental->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for determining the solubility of an organic compound.

References

literature review of 1,4-Bis(Boc)-2-piperazinemethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,4-Bis(Boc)-2-piperazinemethanol

Introduction

This compound, also known as di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate, is a chiral piperazine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical development. The presence of two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms allows for selective functionalization, while the chiral hydroxymethyl group provides a site for introducing various chemical moieties with specific stereochemistry. This guide provides a comprehensive literature review of the synthetic methodologies for preparing this compound, focusing on experimental protocols, quantitative data, and reaction pathways. Its derivatives have been explored for their potential as phosphoinositide 3-kinase inhibitors in rheumatoid arthritis, as well as for their antimalarial and anti-tuberculosis properties.

Synthesis Pathways

The synthesis of this compound can be achieved through several routes, primarily starting from piperazine-2-carboxylic acid or 2-hydroxymethylpiperazine. The key transformations involve the protection of the piperazine nitrogens with Boc groups and the reduction of a carboxylic acid to a primary alcohol.

A common synthetic strategy commences with the commercially available piperazine-2-carboxylic acid. The synthesis involves the protection of the piperazine nitrogens followed by the reduction of the carboxylic acid moiety. An alternative approach starts with (R)-2-hydroxymethylpiperazine, which is then protected with di-tert-butyl dicarbonate.

G cluster_0 Route 1: From Piperazine-2-carboxylic acid cluster_1 Route 2: From (R)-2-hydroxymethylpiperazine A Piperazine-2-carboxylic acid B 1,4-Di-Boc-piperazine-2-carboxylic acid A->B (Boc)2O, NaOH H2O/DCM C This compound B->C LiAlH4, THF D (R)-2-hydroxymethylpiperazine E This compound D->E (Boc)2O, NaOH DCM G start Start step1 Dissolve piperazine-2-carboxylic acid in H2O/DCM with NaOH start->step1 step2 Add (Boc)2O in DCM step1->step2 step3 Stir at room temperature (12-16 hours) step2->step3 step4 Acidic workup (1M HCl) step3->step4 step5 Dry and concentrate to get 1,4-Di-Boc-piperazine-2-carboxylic acid step4->step5 step6 Dissolve intermediate in THF step5->step6 step7 Add LiAlH4 step6->step7 step8 Quench reaction step7->step8 step9 Filter and concentrate step8->step9 end This compound step9->end

Methodological & Application

Application Notes and Protocols for 1,4-Bis(Boc)-2-piperazinemethanol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,4-Bis(Boc)-2-piperazinemethanol as a scaffold in solid-phase peptide synthesis (SPPS). The incorporation of the piperazine moiety into peptide backbones is a key strategy in the design of peptidomimetics, offering enhanced enzymatic stability, improved bioavailability, and constrained conformations that can lead to higher receptor affinity and selectivity.

Introduction and Core Applications

This compound is a valuable starting material for the synthesis of complex peptidomimetics. However, for its direct use in standard peptide synthesis, the primary alcohol of the hydroxymethyl group must first be converted into a carboxylic acid. This creates a functional handle for amide bond formation, allowing the piperazine derivative to be incorporated as an amino acid analogue.

Key Applications:

  • Scaffold for Peptidomimetics: The rigid piperazine ring can replace or modify the peptide backbone, influencing the molecule's three-dimensional structure and its interaction with biological targets.

  • Induction of Turns: The constrained conformation of the piperazine ring can induce specific turn conformations in a peptide chain, which can be crucial for receptor binding.

  • Enhanced Protease Resistance: The non-natural piperazine structure within the peptide backbone provides resistance to degradation by proteases, prolonging the half-life of peptide-based drugs.

  • Synthesis of Novel Drug Candidates: The piperazine scaffold is a common feature in many biologically active compounds, and its incorporation into peptides can lead to the discovery of novel therapeutics.

Physicochemical Properties and Data

A summary of the key physicochemical properties of the parent compound and its activated carboxylic acid form is provided for reference.

PropertyThis compound1,4-Bis(Boc)-piperazine-2-carboxylic acid
Molecular Formula C₁₅H₂₈N₂O₅C₁₅H₂₆N₂O₆
Molecular Weight 316.40 g/mol 330.38 g/mol
Appearance White to off-white solidWhite crystalline powder
Solubility Soluble in DCM, THF, DMFFreely soluble in DCM, THF, DMF
Stability Stable under standard conditionsBoc groups are cleaved by strong acids

Experimental Protocols

Protocol 1: Oxidation of this compound to 1,4-Bis(Boc)-piperazine-2-carboxylic acid

This initial step is crucial for preparing the building block for peptide synthesis. A common and effective method for the oxidation of primary alcohols to carboxylic acids is using a TEMPO-catalyzed reaction.

Materials:

  • This compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)

  • Sodium hypochlorite (bleach, commercial solution)

  • Sodium chlorite

  • Phosphate buffer (pH 6.5-7.0)

  • tert-Butanol

  • Dichloromethane (DCM)

  • Sodium sulfite

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and tert-butanol.

  • Add TEMPO (0.01-0.05 eq) to the solution.

  • Prepare a buffered solution of sodium chlorite (1.5 eq) in the phosphate buffer.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add the commercial bleach solution (0.1 eq) to the reaction mixture, followed by the dropwise addition of the buffered sodium chlorite solution, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by column chromatography.

G start 1,4-Bis(Boc)-2- piperazinemethanol product 1,4-Bis(Boc)-piperazine- 2-carboxylic acid start->product Oxidation reagents TEMPO, NaOCl, NaClO2, Buffer reagents->product

Oxidation of the starting material.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using 1,4-Bis(Boc)-piperazine-2-carboxylic acid

This protocol outlines the incorporation of the prepared carboxylic acid into a peptide chain on a solid support using a standard Boc-SPPS strategy.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin or other suitable resin for Boc-SPPS

  • 1,4-Bis(Boc)-piperazine-2-carboxylic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Boc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5)

2.1. Immobilization of the Piperazine Building Block on 2-CTC Resin

  • Swell the 2-CTC resin (1.0 eq) in anhydrous DCM for 30 minutes in a reaction vessel.

  • In a separate flask, dissolve 1,4-Bis(Boc)-piperazine-2-carboxylic acid (1.5 eq) in anhydrous DCM.

  • Drain the DCM from the swollen resin and add the solution of the piperazine derivative.

  • Add DIPEA (3.0 eq) to the resin slurry and agitate gently at room temperature for 2-4 hours.

  • To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL per gram of resin) and agitate for an additional 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).

  • Dry the resin under vacuum.

2.2. Selective N1-Boc Deprotection and Peptide Chain Elongation

  • Swell the resin-bound piperazine derivative in DCM.

  • Treat the resin with a solution of 20-30% TFA in DCM for 5-10 minutes.

  • Drain the TFA solution and repeat the treatment for another 20-30 minutes to ensure complete removal of the N1-Boc group.

  • Wash the resin thoroughly with DCM (5x) to remove residual acid.

  • Neutralize the resin by washing with a solution of 10% DIPEA in DMF (2x, 5 minutes each).

  • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Boc-protected amino acid (3.0 eq) with a suitable coupling reagent (e.g., HBTU, 2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate at room temperature for 2 hours.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid.

G cluster_0 SPPS Cycle deprotection N1-Boc Deprotection (TFA/DCM) neutralization Neutralization (DIPEA/DMF) deprotection->neutralization coupling Amino Acid Coupling (HBTU/DIPEA) neutralization->coupling washing Washing (DMF/DCM) coupling->washing washing->deprotection Next cycle

SPPS cycle for peptide elongation.

2.3. Cleavage and Purification

  • After the final amino acid coupling and deprotection, wash the resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin in a sealed reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh cleavage cocktail.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Analyze the crude product by analytical HPLC and mass spectrometry.

  • Purify the peptide by preparative reverse-phase HPLC.

Application in Drug Discovery: A Conceptual Pathway

The incorporation of piperazine-based peptidomimetics can modulate signaling pathways by creating more potent and stable ligands for receptors, such as G-protein coupled receptors (GPCRs).

G ligand Piperazine-based Peptidomimetic receptor GPCR ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Modulation of a GPCR signaling pathway.

Troubleshooting and Quantitative Data

StepParameterTypical Value/RangeNotes
Immobilization Loading efficiency70-90%Dependent on resin type and reaction conditions.
Deprotection TFA Concentration20-50% in DCMHigher concentrations may risk premature cleavage from highly acid-labile resins.
Deprotection Time2 x 15-30 minIncomplete deprotection leads to deletion sequences.
Coupling Equivalents of Amino Acid3-5 eqHigher equivalents may be needed for sterically hindered amino acids.
Coupling Time1-4 hoursMonitor with a Kaiser test; difficult couplings may require longer times or double coupling.
Cleavage Cleavage Time2-4 hoursIncomplete cleavage results in low yield.
Purification Crude Purity (HPLC)50-80%Highly sequence-dependent.
Final Purity (HPLC)>95%Achievable with standard preparative HPLC.

Disclaimer: These protocols are intended as a guide and may require optimization for specific peptide sequences and laboratory conditions. All work should be performed by qualified personnel in a properly equipped laboratory.

Protocol for N-Alkylation of 1,4-Bis(Boc)-2-piperazinemethanol: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the N-alkylation of 1,4-Bis(Boc)-2-piperazinemethanol, a valuable building block in medicinal chemistry and drug discovery. The primary challenge in the functionalization of this molecule is the presence of two Boc-protecting groups, necessitating a selective mono-deprotection prior to N-alkylation. This document outlines a two-stage process: first, the selective removal of one Boc group, followed by N-alkylation of the resulting free secondary amine via two robust methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to guide researchers, scientists, and drug development professionals in the synthesis of novel N-substituted 2-(hydroxymethyl)piperazine derivatives.

Introduction

Piperazine and its derivatives are privileged scaffolds in modern drug discovery, appearing in a wide array of therapeutic agents due to their favorable pharmacokinetic properties. The introduction of substituents on the piperazine nitrogen atoms allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical characteristics. The starting material, this compound, offers a chiral backbone with a useful hydroxymethyl handle. However, to achieve selective N-alkylation, one of the Boc protecting groups must be removed to furnish a nucleophilic secondary amine. This protocol first addresses the selective mono-deprotection of the di-Boc piperazine. Subsequently, two widely employed and effective methods for N-alkylation are presented in detail: direct nucleophilic substitution with alkyl halides and reductive amination with aldehydes or ketones.

Overall Workflow

The synthetic strategy involves a two-step sequence. The first step is the selective mono-deprotection of this compound to yield 1-Boc-2-(hydroxymethyl)piperazine. The second step is the N-alkylation of the deprotected intermediate.

G start This compound deprotection Selective Mono-Deprotection start->deprotection intermediate 1-Boc-2-(hydroxymethyl)piperazine deprotection->intermediate alkylation N-Alkylation intermediate->alkylation product N-Alkyl-1-Boc-2-(hydroxymethyl)piperazine alkylation->product

Caption: Overall workflow for the synthesis of N-alkylated piperazine derivatives.

Part 1: Selective Mono-Deprotection of this compound

A selective mono-deprotection is crucial for the subsequent N-alkylation. This can be achieved under controlled acidic conditions, which preferentially cleave one of the Boc groups.

Experimental Protocol: Selective Mono-Deprotection
  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dioxane (10-20 mL/mmol), add a controlled amount of a strong acid (e.g., trifluoroacetic acid (TFA), 1.1-1.5 eq., or HCl in dioxane, 1.1-1.5 eq.) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material and to minimize the formation of the fully deprotected piperazine.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is basic (pH 8-9).

  • Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 1-Boc-2-(hydroxymethyl)piperazine.

Part 2: N-Alkylation of 1-Boc-2-(hydroxymethyl)piperazine

Once the mono-protected piperazine is obtained, it can be functionalized using one of the following methods.

Method A: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the secondary amine with an alkyl halide in the presence of a base.

G start 1-Boc-2-(hydroxymethyl)piperazine reagents + Alkyl Halide (R-X) + Base (e.g., K2CO3) start->reagents reaction Reaction in Solvent (e.g., Acetonitrile) reagents->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification product N-Alkyl-1-Boc-2-(hydroxymethyl)piperazine purification->product

Caption: Workflow for Direct N-Alkylation.

  • Reaction Setup: To a solution of 1-Boc-2-(hydroxymethyl)piperazine (1.0 eq.) in an anhydrous solvent such as acetonitrile or N,N-dimethylformamide (DMF) (10-20 mL/mmol), add a base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA), 1.5-2.0 eq.).

  • Reagent Addition: Add the alkyl halide (e.g., alkyl bromide or iodide, 1.0-1.2 eq.) to the mixture. For highly reactive alkyl halides, addition can be performed at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Method B: N-Alkylation via Reductive Amination

This method involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This method is particularly mild and avoids the formation of quaternary ammonium salts.[1]

G start 1-Boc-2-(hydroxymethyl)piperazine reagents + Aldehyde/Ketone (R-CHO) + Reducing Agent (e.g., NaBH(OAc)3) start->reagents reaction One-pot reaction in Solvent (e.g., DCM) reagents->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification product N-Alkyl-1-Boc-2-(hydroxymethyl)piperazine purification->product

References

The Versatile Chiral Building Block: 1,4-Bis(Boc)-2-piperazinemethanol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 26, 2025 – In the landscape of modern medicinal chemistry and drug development, the demand for enantiomerically pure and versatile building blocks is paramount. 1,4-Bis(Boc)-2-piperazinemethanol has emerged as a crucial chiral synthon, offering a unique combination of a rigid piperazine scaffold, orthogonal protection, and a reactive hydroxymethyl group. This application note provides an in-depth overview of its utility, complete with detailed experimental protocols and data, for researchers, scientists, and professionals in drug development. Its application is particularly notable in the synthesis of targeted therapies, including potent antiviral agents and specific kinase inhibitors.

Core Applications in Drug Discovery

The strategic placement of two tert-butoxycarbonyl (Boc) protecting groups on the piperazine nitrogens allows for controlled, stepwise reactions, a critical feature in the construction of complex molecular architectures. The inherent chirality at the C-2 position, coupled with the primary alcohol, provides a versatile handle for a variety of chemical transformations.

Derivatives of this compound have shown significant promise in several therapeutic areas:

  • Antiviral Agents: The piperazine moiety is a common feature in many antiviral drugs. This chiral building block serves as a key intermediate in the synthesis of novel nucleoside and non-nucleoside analogues targeting viral enzymes.

  • Kinase Inhibitors: Specifically, derivatives have been explored as precursors to phosphoinositide 3-kinase (PI3K) inhibitors, a class of drugs under intense investigation for their potential in treating various cancers and inflammatory diseases like rheumatoid arthritis.

  • Antimalarial and Anti-tuberculosis Agents: The structural features of this building block have also been leveraged in the development of compounds with activity against malaria and tuberculosis.

Synthetic Utility and Key Transformations

The primary alcohol of this compound can be readily activated, typically through mesylation or tosylation, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups and the construction of diverse molecular libraries for high-throughput screening.

A representative synthetic workflow often involves the initial activation of the hydroxyl group, followed by displacement with a nucleophile, and subsequent deprotection of the Boc groups to reveal the piperazine amines for further functionalization.

G cluster_0 Activation and Functionalization cluster_1 Deprotection and Diversification Start This compound Mesylation Mesylation (MsCl, Et3N) Start->Mesylation Activation Intermediate Activated Mesylate Intermediate Mesylation->Intermediate Substitution Nucleophilic Substitution (e.g., NaN3) Intermediate->Substitution Displacement Functionalized Functionalized Piperazine Substitution->Functionalized Deprotection Boc Deprotection (e.g., TFA) Functionalized->Deprotection FreePiperazine Chiral Piperazine Derivative Deprotection->FreePiperazine Diversification Further Functionalization (e.g., Acylation, Alkylation) FreePiperazine->Diversification Final Target Bioactive Molecules Diversification->Final

General synthetic workflow using the chiral building block.

Experimental Protocols

Protocol 1: Synthesis of (R)-1,4-Di-Boc-2-(mesyloxymethyl)piperazine

This protocol details the activation of the primary alcohol of (R)-1,4-Bis(Boc)-2-piperazinemethanol via mesylation, a crucial step for subsequent nucleophilic substitution reactions.

Materials:

  • (R)-1,4-Bis(Boc)-2-piperazinemethanol

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-1,4-Bis(Boc)-2-piperazinemethanol (1.0 eq) in anhydrous DCM (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure (R)-1,4-Di-Boc-2-(mesyloxymethyl)piperazine.

Reactant Product Yield Enantiomeric Excess (ee)
(R)-1,4-Bis(Boc)-2-piperazinemethanol(R)-1,4-Di-Boc-2-(mesyloxymethyl)piperazineTypically >90%>99% (retained from starting material)
Protocol 2: Synthesis of a Chiral Azido-piperazine Derivative

This protocol describes a representative nucleophilic substitution reaction using the activated mesylate to introduce an azide functionality, a versatile precursor for amines and other nitrogen-containing heterocycles.

Materials:

  • (R)-1,4-Di-Boc-2-(mesyloxymethyl)piperazine

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-1,4-Di-Boc-2-(mesyloxymethyl)piperazine (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford (R)-2-(azidomethyl)-1,4-bis(tert-butoxycarbonyl)piperazine.

Reactant Product Yield Stereochemical Outcome
(R)-1,4-Di-Boc-2-(mesyloxymethyl)piperazine(S)-2-(azidomethyl)-1,4-bis(Boc)piperazineTypically 80-90%Inversion of stereochemistry (Sₙ2 reaction)

Application in PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Chiral piperazine moieties are often incorporated into PI3K inhibitors to enhance potency and selectivity.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Inhibitor derived from This compound Inhibitor->PI3K Inhibition

Targeting the PI3K/Akt/mTOR signaling pathway.

The synthesis of potent and selective PI3K inhibitors can be achieved by utilizing the functionalized chiral piperazine derivatives obtained from the protocols described above. The chiral center introduced by the building block can play a crucial role in the specific binding interactions with the kinase domain of PI3K.

Conclusion

This compound is a high-value chiral building block with significant applications in the synthesis of complex and biologically active molecules. Its unique structural features provide a robust platform for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The detailed protocols provided herein serve as a practical guide for researchers to harness the full potential of this versatile synthon in their drug discovery endeavors.

Application Notes and Protocols for the Reaction of 1,4-Bis(Boc)-2-piperazinemethanol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(Boc)-2-piperazinemethanol is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of a primary alcohol allows for a variety of chemical transformations, enabling the synthesis of diverse piperazine-based scaffolds. The two tert-butyloxycarbonyl (Boc) groups protect the piperazine nitrogens, preventing their interference in reactions targeting the hydroxyl group and enhancing the solubility of the molecule in organic solvents.

These application notes provide detailed protocols for the reaction of this compound with various electrophiles, including ether formation (alkylation), ester formation (acylation), and substitution via the Mitsunobu reaction. The resulting derivatives are key intermediates in the synthesis of biologically active compounds, such as kinase inhibitors.

Synthesis of this compound

The starting material, this compound, can be synthesized from piperazine-2-carboxylic acid through a two-step process involving N,N'-di-Boc protection followed by reduction of the carboxylic acid.[1]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: N,N'-di-Boc Protection cluster_1 Step 2: Reduction start Piperazine-2-carboxylic acid reagents1 Di-tert-butyl dicarbonate (Boc)2O NaOH, H2O/DCM start->reagents1 product1 1,4-Di-Boc-piperazine-2-carboxylic acid reagents1->product1 reagents2 Lithium Aluminum Hydride (LiAlH4) THF product1->reagents2 product2 (1,4-Di-Boc-piperazin-2-yl)methanol reagents2->product2

Caption: Synthetic workflow for (1,4-Dimethylpiperazin-2-yl)methanol.[1]

Reactions with Electrophiles: Protocols and Data

The hydroxyl group of this compound can readily undergo reactions with various electrophiles to yield ethers, esters, and other derivatives.

Ether Synthesis via Alkylation

The formation of an ether linkage can be achieved through a Williamson-type synthesis. The alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Experimental Protocol: General Procedure for O-Alkylation

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, methyl iodide, 1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Table 1: Representative Data for Ether Synthesis

Electrophile (R-X)BaseSolventTime (h)Yield (%)
Benzyl bromideNaHTHF1285-95
Methyl iodideNaHDMF890-98
Ethyl bromideNaHTHF1680-90

Note: The data in this table is hypothetical and based on typical yields for Williamson ether synthesis.

Ester Synthesis via Acylation

Esterification of the primary alcohol can be achieved by reaction with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base.

Experimental Protocol: General Procedure for O-Acylation

  • Dissolution: Dissolve this compound (1.0 eq.) and a base such as triethylamine (TEA, 1.5 eq.) or pyridine in an anhydrous solvent like dichloromethane (DCM) or THF under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acid chloride or acid anhydride (1.2 eq.) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and wash it successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

Table 2: Representative Data for Ester Synthesis

Acylating AgentBaseSolventTime (h)Yield (%)
Acetyl chlorideTEADCM290-98
Benzoyl chloridePyridineDCM488-95
Acetic anhydrideTEATHF392-99

Note: The data in this table is hypothetical and based on typical yields for acylation reactions.

Substitution via Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the primary alcohol to a variety of other functional groups, including esters, ethers, and azides, with inversion of configuration if a chiral center were present at the alcohol-bearing carbon.[2][3][4]

Experimental Protocol: General Procedure for Mitsunobu Reaction

  • Dissolution: Under an inert atmosphere, dissolve this compound (1.0 eq.), the nucleophile (e.g., a phenol or a carboxylic acid, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Azodicarboxylate: Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct.

Table 3: Representative Data for Mitsunobu Reaction

NucleophileReagentsSolventTime (h)Yield (%)
PhenolPPh₃, DEADTHF1270-85
Benzoic acidPPh₃, DIADTHF1680-90
PhthalimidePPh₃, DEADTHF1275-88

Note: The data in this table is based on typical yields for Mitsunobu reactions.[4]

Logical Workflow for Electrophilic Reactions

G cluster_alkylation Alkylation (Ether Synthesis) cluster_acylation Acylation (Ester Synthesis) cluster_mitsunobu Mitsunobu Reaction start This compound reagents_alk 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) start->reagents_alk reagents_acyl Acid Chloride/Anhydride Base (e.g., TEA) start->reagents_acyl reagents_mitsu Nucleophile (Nu-H) PPh3, DEAD/DIAD start->reagents_mitsu product_alk O-Alkyl Ether Derivative reagents_alk->product_alk product_acyl O-Acyl Ester Derivative reagents_acyl->product_acyl product_mitsu Substituted Product (R-Nu) reagents_mitsu->product_mitsu

Caption: Reaction pathways for this compound.

Signaling Pathways and Applications

Derivatives of this compound are frequently utilized in the synthesis of kinase inhibitors. Kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The synthesized piperazine derivatives can be further elaborated to target the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling cascades. For instance, piperazine-based compounds have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.[5]

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor Piperazine-based Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

References

Application Notes and Protocols for the Boc Deprotection of Piperazinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the removal of the tert-butyloxycarbonyl (Boc) protecting group from piperazinemethanol derivatives. The protocols outlined below are standard methods widely employed in organic synthesis and drug development.

The deprotection of the Boc group is a critical step in many synthetic routes, enabling the subsequent functionalization of the piperazine nitrogen. The choice of deprotection method often depends on the overall molecular structure and the presence of other acid-sensitive functional groups. The most common methods involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2]

Data Presentation: Comparison of Common Boc Deprotection Protocols

The following table summarizes typical reaction conditions for two common protocols for the Boc deprotection of piperazine derivatives. The optimal conditions may vary depending on the specific substrate and scale of the reaction.

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in Dioxane/Methanol
Acid Trifluoroacetic acid (TFA)4M Hydrochloric acid (HCl) in Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol
Equivalents of Acid 5-10 equivalents3-5 equivalents
Concentration 0.1-0.2 M of substrate in DCMN/A
Temperature 0 °C to room temperatureRoom temperature
Reaction Time 1-4 hours1-3 hours
Work-up Basic aqueous wash (e.g., NaHCO₃)Precipitation of HCl salt or basic work-up
Typical Yield Generally high (>90%)Generally high (>90%)

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is a widely used and effective procedure for Boc deprotection.[1]

Materials:

  • N-Boc-piperazinemethanol

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the N-Boc-piperazinemethanol (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][3]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 7).

  • Extract the aqueous layer with DCM (3x the volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazinemethanol.

  • The crude product can be further purified by column chromatography, crystallization, or distillation if necessary.[1]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is a common alternative to TFA and can be advantageous if the trifluoroacetate salt of the product is problematic.[1] The hydrochloride salt of the deprotected piperazine often precipitates from the reaction mixture, simplifying its isolation.[1]

Materials:

  • N-Boc-piperazinemethanol

  • 4M HCl in 1,4-dioxane

  • Methanol or 1,4-dioxane (as needed for dissolution)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base isolation)

  • Dichloromethane (DCM) (for free base isolation)

  • Anhydrous sodium sulfate (Na₂SO₄) (for free base isolation)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Boc-piperazinemethanol (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask with a magnetic stir bar.

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]

  • Stir the reaction for 1-3 hours. Monitor the progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected product will precipitate.[1]

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and then collected by filtration.[1]

  • To obtain the free base: a. Suspend the residue or the filtered solid in a mixture of water and DCM. b. Add saturated aqueous NaHCO₃ solution until the mixture is basic. c. Separate the organic layer and extract the aqueous layer with DCM (2x the volume of the aqueous layer). d. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazinemethanol.[1]

Mandatory Visualizations

Boc_Deprotection_Workflow start Start: N-Boc-piperazinemethanol dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0°C (for TFA method) dissolve->cool add_acid Add Acid (TFA or HCl/Dioxane) cool->add_acid react Stir at RT (1-4 hours) add_acid->react monitor Monitor Reaction (TLC or LC-MS) react->monitor monitor->react Incomplete workup Work-up monitor->workup Reaction Complete evaporation Remove Volatiles (in vacuo) workup->evaporation neutralize Neutralize with Base (e.g., NaHCO₃) evaporation->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purification (if necessary) dry_concentrate->purify end End: Deprotected Piperazinemethanol dry_concentrate->end Sufficiently Pure purify->end Pure Product

References

Application of 1,4-Bis(Boc)-2-piperazinemethanol in Drug Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Bis(Boc)-2-piperazinemethanol is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of complex, biologically active molecules. The piperazine scaffold itself is a privileged structure, frequently incorporated into drug candidates to enhance properties such as aqueous solubility and oral bioavailability. The presence of two Boc (tert-butyloxycarbonyl) protecting groups on the piperazine nitrogens in this compound allows for regioselective functionalization, providing a versatile platform for the synthesis of a diverse range of therapeutic agents. This chiral synthon is particularly significant in the development of targeted therapies, including inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.

Application in the Synthesis of Phosphoinositide 3-Kinase (PI3K) Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development. The chiral nature of this compound is instrumental in creating stereospecific interactions with the kinase domain of PI3K, leading to potent and selective inhibition.

Derivatives of this piperazinemethanol building block have been successfully incorporated into novel PI3K inhibitors. These compounds have demonstrated significant anti-proliferative activity in various cancer cell lines.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of representative piperazine-containing PI3K inhibitors.

Compound IDTargetAssayIC50 (nM)Cell LineAnti-proliferative Activity (IC50 µM)
PI-103 PI3KαKinase Assay8U87-MG0.2
GDC-0941 (Pictilisib) Pan-Class I PI3KKinase Assay3 (α), 33 (β), 3 (δ), 18 (γ)MCF-70.29
Idelalisib (CAL-101) PI3KδKinase Assay2.5NHL cell linesVaries (e.g., 0.04-0.4)
Compound 13g PI3Kα/mTORKinase Assay525 (PI3Kα), 48 (mTOR)A549, MCF-7, Hela0.20 (A549), 1.25 (MCF-7), 1.03 (Hela)[1]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and growth. The diagram below illustrates the central role of PI3K and the downstream effects of its activation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibition

PI3K/AKT/mTOR Signaling Pathway

Experimental Protocols

General Synthesis of a PI3K Inhibitor Precursor using a Chiral Piperazine Derivative

This protocol outlines a general procedure for the N-alkylation of a protected chiral piperazine, a key step in the synthesis of many PI3K inhibitors.

Materials:

  • (R)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate

  • Appropriate aryl or heteroaryl halide (e.g., 2,4-dichloro-5-nitropyrimidine)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) in DMF, add DIPEA (2.0 eq).

  • Add the aryl or heteroaryl halide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated piperazine derivative.

In Vitro Kinase Assay Protocol

This protocol describes a common method for evaluating the inhibitory activity of synthesized compounds against PI3K.

Kinase_Assay_Workflow Start Start Dispense Dispense Test Compound & Controls into Assay Plate Start->Dispense AddKinase Add PI3K Enzyme Dispense->AddKinase AddSubstrate Add ATP & Substrate (e.g., PIP2) AddKinase->AddSubstrate Incubate Incubate at RT AddSubstrate->Incubate StopReaction Stop Reaction (e.g., add EDTA) Incubate->StopReaction Detect Detect Signal (e.g., Luminescence/Fluorescence) StopReaction->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Workflow for an In Vitro Kinase Assay

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to the desired concentrations.

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds and controls (positive and negative) into the wells of a 384-well assay plate.

  • Kinase Reaction:

    • Add the PI3K enzyme solution to each well.

    • Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate (PIP2).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Signal Detection: Add a detection reagent that measures the amount of ADP produced (proportional to kinase activity). This is often a luminescence or fluorescence-based readout.

  • Data Analysis: Measure the signal using a plate reader and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Application in the Synthesis of Anti-tubercular and Anti-malarial Agents

Quantitative Data Summary for Piperazine-Containing Anti-infective Agents

The following table presents the biological activity of some piperazine derivatives against M. tuberculosis and P. falciparum.

Compound ClassOrganismAssayMIC (µg/mL) or IC50 (µM)
Piperazine-benzimidazole derivativesM. tuberculosisMABA0.1 - 6.25[2]
1,4-bis(3-aminopropyl)piperazine derivativesP. falciparum (CQ-resistant)In vitroIC50: 0.03 - 1 µM
Hydroxyethylpiperazine derivativesP. falciparum (W2 clone)In vitroModerate activity

This compound is a highly versatile and valuable chiral building block in modern drug discovery. Its utility is particularly evident in the synthesis of potent and selective PI3K inhibitors for cancer therapy. The ability to introduce stereospecificity and the flexibility for further functionalization make it an attractive starting material for generating diverse chemical libraries to target a wide range of diseases, including infectious diseases like tuberculosis and malaria. The detailed protocols and workflows provided herein offer a foundation for researchers to utilize this important chemical entity in the quest for novel therapeutics.

References

Application Note: A Scalable and Efficient Synthesis of 1,4-Bis(Boc)-2-piperazinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the scale-up synthesis of 1,4-Bis(Boc)-2-piperazinemethanol, a valuable building block in medicinal chemistry and drug development. The described two-step process is designed for efficiency, scalability, and high yield, starting from the commercially available piperazine-2-carboxylic acid.

Introduction

Piperazine derivatives are integral scaffolds in a vast array of pharmaceuticals due to their unique structural and physicochemical properties. The specific compound, this compound, with its orthogonal protecting groups and a primary alcohol functional handle, serves as a versatile intermediate for the synthesis of complex molecules and compound libraries. The tert-butyloxycarbonyl (Boc) groups provide robust protection of the piperazine nitrogens under various reaction conditions while being readily removable under mild acidic conditions.[1] This protocol details a reliable, two-step synthetic route suitable for laboratory and pilot-plant scale production. The synthesis involves the N,N'-di-Boc protection of piperazine-2-carboxylic acid followed by the selective reduction of the carboxylic acid to the corresponding alcohol.

Overall Reaction Scheme

The synthesis of this compound is achieved in two primary steps:

  • Step 1: N,N'-di-Boc Protection: Piperazine-2-carboxylic acid is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to yield 1,4-Bis(Boc)-piperazine-2-carboxylic acid.

  • Step 2: Reduction of Carboxylic Acid: The resulting di-Boc protected carboxylic acid is reduced to the primary alcohol, this compound, using a suitable reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

Data Presentation

The following table summarizes the expected quantitative data for the scale-up synthesis of this compound, starting from 100g of piperazine-2-carboxylic acid.

ParameterStep 1: N,N'-di-Boc ProtectionStep 2: Reduction to AlcoholOverall
Starting Material Piperazine-2-carboxylic acid1,4-Bis(Boc)-piperazine-2-carboxylic acid-
Starting Quantity 100 g~250 g-
Key Reagents (Boc)₂O, NaOHLiAlH₄-
Solvent(s) Dichloromethane (DCM) / WaterAnhydrous Tetrahydrofuran (THF)-
Reaction Time 12-16 hours4-6 hours16-22 hours
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature-
Product 1,4-Bis(Boc)-piperazine-2-carboxylic acidThis compound-
Expected Yield 90-95%85-90%76-85%
Purity (by HPLC) >98%>98%>98%
Typical Scale 100 g - 1 kg250 g - 2.5 kg-

Experimental Protocols

Safety Precautions: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water; it must be handled with extreme care under an inert atmosphere (e.g., Argon or Nitrogen).

Step 1: Synthesis of 1,4-Bis(Boc)-piperazine-2-carboxylic acid

Materials:

  • Piperazine-2-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized Water

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask (appropriate size for the scale)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of piperazine-2-carboxylic acid in an aqueous solvent system (e.g., a mixture of water and dichloromethane), add sodium hydroxide in portions while cooling in an ice bath to maintain a basic pH.[2]

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane to the reaction mixture via an addition funnel over 1-2 hours.[2] The molar ratio of (Boc)₂O to piperazine-2-carboxylic acid should be approximately 2.1:1.

  • Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers and wash with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 1,4-Bis(Boc)-piperazine-2-carboxylic acid as a white solid. The product can be used in the next step without further purification if purity is deemed sufficient by HPLC.

Step 2: Synthesis of this compound

Materials:

  • 1,4-Bis(Boc)-piperazine-2-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Sodium hydroxide (NaOH), 15% aqueous solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Flame-dried round-bottom flask with a reflux condenser and a nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of 1,4-Bis(Boc)-piperazine-2-carboxylic acid in anhydrous THF.[2]

  • Cool the solution to 0 °C in an ice bath.[2]

  • Slowly and carefully add a solution of LiAlH₄ in THF to the reaction mixture via an addition funnel.[2] A slight excess of LiAlH₄ (e.g., 1.5-2.0 equivalents) is typically used.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.[2]

  • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water, all while maintaining a low temperature with an ice bath.[2] This procedure is known as the Fieser workup.

  • Filter the resulting aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.[2]

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.[2]

  • The crude product can be purified by silica gel column chromatography if necessary, eluting with a gradient of ethyl acetate in hexanes.

Visualizations

Chemical Reaction Pathway

experimental_workflow cluster_prep Preparation & Step 1 cluster_reduction Step 2 & Purification start Dissolve Piperazine-2-carboxylic acid and NaOH in DCM/H₂O add_boc Add (Boc)₂O solution start->add_boc react1 Stir at RT for 12-16h add_boc->react1 workup1 Workup: - Separate layers - Extract with DCM - Wash with HCl and Brine react1->workup1 dry1 Dry with MgSO₄, filter, and concentrate workup1->dry1 product1 Isolate 1,4-Bis(Boc)-piperazine-2-carboxylic acid dry1->product1 dissolve Dissolve Di-Boc acid in Anhydrous THF under inert atmosphere product1->dissolve cool Cool to 0 °C dissolve->cool add_lialh4 Slowly add LiAlH₄ solution cool->add_lialh4 react2 Stir at RT for 4-6h add_lialh4->react2 quench Quench with H₂O and NaOH solution react2->quench filter Filter aluminum salts quench->filter concentrate Concentrate filtrate filter->concentrate purify Purify by column chromatography (optional) concentrate->purify final_product Obtain this compound purify->final_product

References

Application Notes: Utilizing 1,4-Bis(Boc)-2-piperazinemethanol for the Introduction of a C2-Substituted Piperazine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs.[1][2] Its incorporation into molecules can enhance physicochemical properties like aqueous solubility and bioavailability, and its two nitrogen atoms provide versatile handles for modulating pharmacokinetics and pharmacodynamics.[2][3] 1,4-Bis(Boc)-2-piperazinemethanol is a valuable chiral building block that enables the introduction of a C2-substituted piperazine moiety. The hydroxymethyl group at the C2 position serves as the primary reactive site for coupling to a target molecule, while the two Boc-protected nitrogens allow for subsequent, selective deprotection and further functionalization.

This document provides detailed application notes and protocols for using this compound in synthetic chemistry, particularly for applications in drug discovery and development.

Key Synthetic Applications

The primary utility of this compound is to couple the piperazine ring to a substrate via the C2-hydroxymethyl group. This is typically achieved through two main synthetic strategies: a two-step activation/substitution sequence or a one-pot Mitsunobu reaction. Following the coupling, the Boc protecting groups can be removed to reveal the piperazine nitrogens for further modification.

  • Activation and Nucleophilic Substitution: This is a robust, two-step method. The primary alcohol is first converted into a better leaving group, such as a mesylate or tosylate. This activated intermediate is then displaced by a suitable nucleophile (e.g., a phenol, amine, or thiol).

  • Mitsunobu Reaction: This powerful reaction allows for the direct conversion of the primary alcohol in a one-pot procedure.[4][5] It proceeds with a clean inversion of stereochemistry if a chiral secondary alcohol is used, although for this primary alcohol, it provides a direct route to esters, phenyl ethers, and other derivatives.[4][6] The reaction is mediated by triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]

  • Boc-Group Deprotection: After successfully coupling the piperazine moiety, the Boc groups are typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol.[7][8][9] Thermal deprotection methods have also been developed as an alternative for sensitive substrates.[10]

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involving this compound.

Protocol 1: Activation of the Hydroxymethyl Group via Mesylation

This protocol describes the conversion of the primary alcohol to a mesylate, rendering it susceptible to nucleophilic attack.

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Methanesulfonyl chloride (MsCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Standard laboratory glassware, magnetic stirrer, and an ice bath

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add TEA (1.5 equiv.) or DIPEA (1.5 equiv.) to the stirred solution.

    • Add methanesulfonyl chloride (1.2 equiv.) dropwise to the solution. Ensure the temperature remains at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Protocol 2: Nucleophilic Substitution with a Phenolic Substrate

This protocol details the reaction of the activated mesylate with a phenol to form an ether linkage. A similar procedure can be adapted for other nucleophiles.

  • Materials:

    • Crude 2-(mesyloxymethyl)-1,4-bis(Boc)-piperazine (from Protocol 1)

    • Phenolic substrate

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

    • Standard laboratory glassware for reactions under reflux

  • Procedure:

    • To a solution of the phenolic substrate (1.0 equiv.) in anhydrous MeCN or DMF, add K₂CO₃ (2.0 equiv.).

    • Add a solution of the crude mesylate (1.2 equiv.) in the same solvent to the mixture.

    • Heat the reaction mixture to reflux (for MeCN) or 80-100 °C (for DMF) and stir for 4-12 hours, monitoring by TLC or LC-MS.[11]

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the desired coupled product.

Protocol 3: Mitsunobu Reaction with a Phenolic Substrate

This protocol describes the direct, one-pot coupling of the alcohol with a phenol.[4]

  • Materials:

    • This compound

    • Phenolic substrate

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (often as a 40% solution in toluene)

    • Anhydrous Tetrahydrofuran (THF) or DCM

    • Standard laboratory glassware and an ice bath

  • Procedure:

    • Dissolve this compound (1.2 equiv.), the phenolic substrate (1.0 equiv.), and PPh₃ (1.5 equiv.) in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD (1.5 equiv.) dropwise to the stirred solution. A color change and/or precipitation of byproducts may be observed.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude residue directly by silica gel column chromatography to separate the product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.[12]

Protocol 4: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This is a standard and effective method for removing both Boc groups simultaneously.[7]

  • Materials:

    • Boc-protected piperazine derivative

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the bis-Boc-protected piperazine derivative (1.0 equiv.) in anhydrous DCM (approx. 0.1 M).

    • Add TFA (10-20 equiv., often as a 25-50% v/v solution in DCM).

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.[9]

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in water and basify carefully with saturated aqueous NaHCO₃ or another suitable base until pH > 8.

    • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine derivative. The product may also be isolated as a salt (e.g., hydrochloride) by using HCl in dioxane/methanol.[8]

Data Presentation

Table 1: Summary of Typical Reaction Conditions

ReactionKey ReagentsSolventTemperatureTypical TimeNotes
Mesylation MsCl, TEADCM0 °C1-2 hProduct is often used directly in the next step.
Substitution Mesylate, Phenol, K₂CO₃MeCN or DMFReflux or 80-100 °C4-12 hBase and solvent choice may vary with substrate.[11]
Mitsunobu PPh₃, DEAD/DIADTHF or DCM0 °C to RT12-24 hRequires careful purification to remove byproducts.[4][12]
Boc Deprotection TFADCMRoom Temp1-3 hHCl in dioxane is a common alternative.[7][8]

Visualization

experimental_workflow cluster_activation Route A: Activation/Substitution start 1,4-Bis(Boc)-2- piperazinemethanol activation Activation (e.g., Mesylation) start->activation mitsunobu Route B: Mitsunobu Reaction (R-OH, PPh₃, DEAD) start->mitsunobu substitution Nucleophilic Substitution (e.g., with R-OH, K₂CO₃) activation->substitution Intermediate Mesylate coupled_product Coupled Bis-Boc Protected Product substitution->coupled_product mitsunobu->coupled_product deprotection Boc Deprotection (TFA or HCl) coupled_product->deprotection final_product Final C2-Substituted Piperazine Product deprotection->final_product

Caption: Synthetic workflow for introducing a piperazine moiety.

signaling_pathway ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds & Dimerizes dummy rtk->dummy atp ATP atp->dummy adp ADP substrate Substrate Protein p_substrate Phosphorylated Substrate substrate->p_substrate response Downstream Signaling (Proliferation, Survival) p_substrate->response inhibitor Piperazine-Containing Kinase Inhibitor inhibitor->rtk Blocks ATP Binding Site dummy->adp dummy->substrate Phosphorylation

Caption: Role of piperazine inhibitors in a generic RTK pathway.

References

Synthetic Routes to Novel Derivatives from 1,4-Bis(Boc)-2-piperazinemethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel derivatives from the versatile chiral building block, 1,4-Bis(Boc)-2-piperazinemethanol. The strategic location of the hydroxymethyl group at the C-2 position of the piperazine ring, coupled with the orthogonal N-Boc protecting groups, offers a rich platform for a variety of chemical transformations. These derivatizations are pivotal in the construction of diverse molecular scaffolds for drug discovery and medicinal chemistry.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly for creating libraries of compounds with potential therapeutic applications. The chiral center at the C-2 position allows for the development of stereospecific molecules, which is often crucial for biological activity. The Boc protecting groups offer stability under a range of reaction conditions and can be selectively or fully removed to enable further functionalization of the piperazine nitrogens. This document outlines key synthetic transformations targeting the primary alcohol, providing detailed protocols for oxidation, etherification, esterification, and conversion to an amino group.

Synthetic Pathways Overview

The primary alcohol of this compound serves as a versatile handle for a range of synthetic modifications. The main pathways explored in this document are summarized below.

Synthetic_Pathways start This compound aldehyde 1,4-Bis(Boc)-piperazine-2-carbaldehyde start->aldehyde Oxidation (Swern, DMP) ether 2-Alkoxymethyl-1,4-Bis(Boc)-piperazine Derivatives start->ether Etherification (Williamson, Mitsunobu) ester 2-Acyloxymethyl-1,4-Bis(Boc)-piperazine Derivatives start->ester Esterification (Steglich, Acylation) amine 2-Aminomethyl-1,4-Bis(Boc)-piperazine Derivatives start->amine Mesylation -> Azide Substitution -> Reduction carboxylic_acid 1,4-Bis(Boc)-piperazine-2-carboxylic acid aldehyde->carboxylic_acid Further Oxidation

Caption: Key synthetic transformations of this compound.

Experimental Protocols and Data

This section provides detailed experimental protocols for the key transformations. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Oxidation of the Hydroxymethyl Group

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further modifications such as reductive amination or amide bond formation.

The Swern oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes, avoiding over-oxidation to the carboxylic acid.[1][2]

Reaction Scheme:

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 equiv.) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 equiv.) in anhydrous CH₂Cl₂ dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 equiv.) in anhydrous CH₂Cl₂ dropwise, ensuring the internal temperature remains below -60 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 equiv.) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired aldehyde.

The Dess-Martin periodinane (DMP) oxidation is another mild method for converting primary alcohols to aldehydes, known for its operational simplicity.[3][4]

Reaction Scheme:

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

Procedure:

  • To a stirred solution of this compound (1.0 equiv.) in anhydrous CH₂Cl₂ (0.1 M) at room temperature, add Dess-Martin Periodinane (1.2 equiv.) in one portion.

  • Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution.

  • Stir vigorously until the two layers are clear.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Oxidation Method Reagents Typical Yield Notes
Swern Oxidation(COCl)₂, DMSO, Et₃N85-95%Requires low temperatures; produces dimethyl sulfide byproduct with a strong odor.[1]
DMP OxidationDess-Martin Periodinane90-98%Operationally simple; DMP is a commercially available but potentially explosive reagent.[3][5]
Etherification of the Hydroxymethyl Group

The synthesis of ether derivatives can be achieved through methods such as the Williamson ether synthesis or the Mitsunobu reaction.

This method involves the deprotonation of the alcohol followed by reaction with an alkyl halide.[6]

Reaction Scheme:

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

Procedure:

  • To a stirred suspension of NaH (1.2 equiv.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with saturated NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

The Mitsunobu reaction allows for the formation of ethers with inversion of configuration if a chiral secondary alcohol is used. For primary alcohols, it provides a mild method for etherification.[7][8]

Reaction Scheme:

Materials:

  • This compound

  • An alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a stirred solution of this compound (1.0 equiv.), the desired alcohol (1.2 equiv.), and PPh₃ (1.5 equiv.) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by silica gel column chromatography to separate the desired ether from triphenylphosphine oxide and the diisopropyl/diethyl hydrazinedicarboxylate byproducts.

Etherification Method Key Reagents Typical Yield Notes
Williamson SynthesisNaH, Alkyl halide70-90%Suitable for primary and some secondary alkyl halides.[6]
Mitsunobu ReactionPPh₃, DIAD/DEAD, Alcohol60-85%Mild conditions; allows for the use of a wide range of alcohols.[7][8]
Esterification of the Hydroxymethyl Group

Ester derivatives can be readily prepared by reacting the alcohol with carboxylic acids or their activated derivatives.

This method utilizes a carbodiimide coupling agent and a catalytic amount of DMAP for the direct esterification with a carboxylic acid.[9][10]

Reaction Scheme:

Materials:

  • This compound

  • A carboxylic acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a stirred solution of this compound (1.0 equiv.), the carboxylic acid (1.2 equiv.), and DMAP (0.1 equiv.) in anhydrous CH₂Cl₂ at 0 °C, add a solution of DCC or EDC (1.2 equiv.) in anhydrous CH₂Cl₂.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • If using DCC, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Esterification Method Key Reagents Typical Yield Notes
Steglich EsterificationDCC/EDC, DMAP, Carboxylic Acid75-95%Mild conditions suitable for a wide range of carboxylic acids.[9][10]
Conversion of the Hydroxymethyl to an Aminomethyl Group

This transformation can be achieved via a two-step sequence involving activation of the alcohol as a mesylate, followed by nucleophilic substitution with azide and subsequent reduction.

Reaction Workflow:

Amine_Synthesis start 1,4-Bis(Boc)-2- (hydroxymethyl)piperazine mesylate 1,4-Bis(Boc)-2- (mesyloxymethyl)piperazine start->mesylate MsCl, Et₃N, CH₂Cl₂ azide 2-(Azidomethyl)-1,4- Bis(Boc)-piperazine mesylate->azide NaN₃, DMF amine 2-(Aminomethyl)-1,4- Bis(Boc)-piperazine azide->amine H₂, Pd/C or PPh₃, H₂O

Caption: Workflow for the synthesis of 2-aminomethyl-1,4-Bis(Boc)-piperazine.

Step A: Mesylation

  • To a stirred solution of this compound (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous CH₂Cl₂ at 0 °C, add methanesulfonyl chloride (MsCl, 1.2 equiv.) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step B: Azide Substitution

  • To a solution of the crude mesylate from Step A in DMF, add sodium azide (NaN₃, 3.0 equiv.).

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • Cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude azide by silica gel column chromatography.

Step C: Reduction to the Amine

  • Method 1 (Catalytic Hydrogenation): To a solution of the azide from Step B in methanol, add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the desired amine.

  • Method 2 (Staudinger Reduction): To a solution of the azide from Step B in THF, add triphenylphosphine (1.1 equiv.).

  • Stir the mixture at room temperature for 2-4 hours, then add water and heat the mixture to reflux for 2 hours.

  • Cool the reaction and extract the product with ethyl acetate. The product can be separated from triphenylphosphine oxide by an acidic wash.

Step Key Reagents Typical Yield (over 2 steps) Notes
Mesylation & Azide SubstitutionMsCl, Et₃N; NaN₃70-85%The intermediate mesylate can be unstable and is often used directly.
Azide ReductionH₂/Pd-C or PPh₃/H₂O85-95%Catalytic hydrogenation is generally cleaner, but the Staudinger reduction is also effective.

Conclusion

This compound is a highly adaptable building block for the synthesis of a wide array of novel derivatives. The protocols outlined in this document provide a foundation for researchers to explore the chemical space around this scaffold. The ability to selectively modify the hydroxymethyl group and subsequently deprotect the piperazine nitrogens opens up numerous possibilities for the development of new chemical entities with potential applications in drug discovery and materials science. Careful selection of reagents and reaction conditions will allow for the efficient and high-yielding synthesis of diverse libraries of piperazine derivatives.

References

Application Notes and Protocols for 1,4-Bis(Boc)-2-piperazinemethanol in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,4-Bis(Boc)-2-piperazinemethanol as a versatile scaffold for parallel synthesis in drug discovery. The protocols detailed below enable the rapid generation of diverse chemical libraries based on the privileged piperazine core structure.

Introduction

The piperazine ring is a ubiquitous structural motif in a vast number of approved drugs, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and oral bioavailability.[1][2][3] this compound is a trifunctional building block that offers multiple points for diversification, making it an ideal candidate for the construction of combinatorial libraries. Its key structural features include a primary hydroxyl group for initial diversification and two Boc-protected nitrogen atoms that can be deprotected to allow for further functionalization. The strategic use of this scaffold can significantly accelerate the hit-to-lead optimization process in drug discovery programs.

Core Applications in Parallel Synthesis

This compound is amenable to both solution-phase and solid-phase parallel synthesis strategies. The primary hydroxyl group can be readily functionalized through various reactions, and the subsequent deprotection of the two Boc groups opens up the piperazine nitrogens for further derivatization.

Experimental Protocols

Protocol 1: Solution-Phase Parallel Synthesis of a Di-substituted Piperazine Library

This protocol outlines a three-step solution-phase synthesis for generating a library of N,N'-di-substituted piperazine derivatives starting from this compound. The workflow involves an initial diversification at the hydroxyl group, followed by deprotection of the piperazine nitrogens and subsequent di-acylation.

Materials:

  • This compound

  • A library of diverse carboxylic acids

  • A library of diverse acyl chlorides or sulfonyl chlorides

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • DIEA (N,N-Diisopropylethylamine)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction plates

Step A: Esterification of the Primary Hydroxyl Group

  • To each well of a 96-well reaction plate, add a solution of this compound (1 equivalent) in DCM.

  • Add a solution of a unique carboxylic acid (1.2 equivalents) from a pre-selected library to each well.

  • Add a solution of DCC (1.2 equivalents) and a catalytic amount of DMAP in DCM to each well.

  • Seal the reaction plate and agitate at room temperature for 12-18 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, filter the reaction mixtures to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude esterified products.

Step B: Boc Deprotection

  • Dissolve the crude product from Step A in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixtures at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, concentrate the mixtures under reduced pressure to remove the TFA and DCM.

  • Re-dissolve the residue in a minimal amount of DCM and concentrate again to ensure complete removal of residual TFA.

Step C: Di-acylation of the Piperazine Nitrogens

  • Dissolve the crude deprotected piperazine derivatives from Step B in acetonitrile.

  • Add DIEA (3 equivalents) to each well to neutralize the trifluoroacetate salt.

  • Add a solution of a unique acyl chloride or sulfonyl chloride (2.5 equivalents) from a pre-selected library to each well.

  • Seal the reaction plate and agitate at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixtures under reduced pressure.

  • Purify the final products using parallel purification techniques such as preparative HPLC or automated flash chromatography.

Data Presentation

Table 1: Diversification of the this compound Scaffold

Diversification PointReaction TypeBuilding Block ExamplesResulting Functional Group
C2-Methanol (R¹) AcylationCarboxylic Acids (e.g., benzoic acid, acetic acid)Ester
EtherificationAlkyl Halides (e.g., benzyl bromide, methyl iodide)Ether
SulfonylationSulfonyl Chlorides (e.g., tosyl chloride)Sulfonate Ester
N1, N4-Amines (R², R³) AcylationAcyl Chlorides (e.g., benzoyl chloride)Amide
SulfonylationSulfonyl Chlorides (e.g., dansyl chloride)Sulfonamide
Reductive AminationAldehydes/Ketones (e.g., benzaldehyde)Amine
Urea FormationIsocyanates (e.g., phenyl isocyanate)Urea

Visualizations

Workflow for Parallel Library Synthesis

G Scaffold This compound Step1 Step 1: Diversification at C2-OH (e.g., Acylation with R1-COOH) Scaffold->Step1 Intermediate1 Esterified Intermediate Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Deprotected Piperazine Step2->Intermediate2 Step3 Step 3: Diversification at N1 & N4 (e.g., Acylation with R2-COCl) Intermediate2->Step3 Library Final Compound Library Step3->Library

Caption: Solution-phase parallel synthesis workflow using this compound.

Logical Relationship of Diversification

G Scaffold This compound C2-OH N1-Boc N4-Boc R1 R¹ Building Blocks (Acids, Halides, etc.) Scaffold:f0->R1 Reaction 1 R2 R² Building Blocks (Acyl Halides, etc.) Scaffold:f1->R2 Reaction 2 (after deprotection) Scaffold:f2->R2

Caption: Points of diversification on the this compound scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,4-Bis(Boc)-2-piperazinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,4-Bis(Boc)-2-piperazinemethanol by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system (eluent) for the column chromatography of this compound?

A1: For polar compounds like this compound, a good starting point for a solvent system in normal-phase silica gel chromatography is a mixture of a non-polar and a polar solvent.[1] A common choice is a gradient of ethyl acetate (EtOAc) in hexanes or heptane.[1] Given the polarity of the hydroxyl group and the two Boc-protected amine functionalities, you might need to employ a more polar system. A mixture of dichloromethane (DCM) and methanol (MeOH) is often effective for polar compounds.[1] It is recommended to start with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity.[1] Developing a suitable solvent system using Thin Layer Chromatography (TLC) beforehand is crucial to determine the optimal separation conditions.[2] An ideal Rf value for the desired compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.

Q2: My compound is streaking on the TLC plate and the column. How can I resolve this?

A2: Streaking of amine-containing compounds on silica gel is a common issue, often caused by the interaction of the basic amine with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier to your eluent system.[2] Typically, adding 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the solvent system can neutralize the acidic sites on the silica gel and lead to sharper bands and better separation.

Q3: I am not getting good separation between my product and an impurity. What can I do?

A3: Poor separation can be addressed by several strategies:

  • Optimize the Solvent System: Experiment with different solvent systems on TLC. Sometimes, a complete change of solvents (e.g., from a hexane/ethyl acetate system to a dichloromethane/methanol system) can significantly alter the selectivity of the separation.[1] Using a ternary mixture (three different solvents) can also sometimes improve resolution.

  • Gradient Elution: If you are using an isocratic system (constant solvent composition), switching to a shallow gradient elution can improve separation. A slow and gradual increase in the polarity of the eluent can help resolve closely eluting compounds.

  • Column Parameters: Ensure your column is packed properly to avoid channeling. A longer and narrower column can provide higher resolution but will also increase the elution time and the amount of solvent required.

Q4: My compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?

A4: If your compound remains on the column, it indicates a very strong interaction with the silica gel. Here are a few troubleshooting steps:

  • Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your eluent. However, be cautious with high concentrations of methanol (typically above 10-15% in DCM) as it can start to dissolve the silica gel.[1]

  • Check for Compound Stability: It is possible that your compound has decomposed on the acidic silica gel.[3] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.

  • Alternative Stationary Phases: If your compound is very polar, consider using a different stationary phase. Reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol) might be a more suitable option.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product Elutes Too Quickly (High Rf) Eluent is too polar.Decrease the concentration of the polar solvent in your eluent system.
Product Elutes Too Slowly or Not at All (Low Rf) Eluent is not polar enough.Gradually increase the concentration of the polar solvent in your eluent system.[3]
Compound may have decomposed on the silica.Test for stability on a TLC plate. Consider using a deactivated silica gel or an alternative stationary phase like alumina.[3]
Poor Separation of Product and Impurities Inappropriate solvent system.Test different solvent systems using TLC to optimize selectivity.[2]
Column was overloaded with the sample.Use a larger column or reduce the amount of sample loaded.
Improperly packed column leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.
Elution was performed too quickly.Reduce the flow rate of the eluent.
Streaking or Tailing of Spots/Bands Interaction of the basic compound with acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent.[2]
The sample was overloaded.Reduce the concentration of the sample loaded onto the column.
Product is Contaminated with an Unknown Impurity Co-elution with a byproduct from the synthesis.Optimize the eluent system for better separation. Consider re-purification with a different solvent system or an alternative purification technique like crystallization.
The product may be unstable on silica gel.Check for on-plate degradation using TLC. If unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica.[3]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurities present in the crude material.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexanes or Heptane

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) (optional)

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the dissolved crude material onto a TLC plate.

  • Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., start with 30% EtOAc in Hexanes and adjust polarity as needed).

  • Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate or ninhydrin stain).

  • Adjust the solvent system until the desired compound has an Rf value of approximately 0.2-0.4. If streaking is observed, add 0.5-1% TEA to the eluent.

3. Column Preparation:

  • Select an appropriate size glass column based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

  • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and level bed. Gently tap the column to aid in packing.

  • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (preferably the column eluent or a slightly more polar solvent).

  • Carefully apply the dissolved sample onto the top of the sand layer using a pipette.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes or flasks.

  • If using a gradient, start with the low polarity eluent and gradually increase the concentration of the more polar solvent.

  • Monitor the elution of the compound by collecting small fractions and analyzing them by TLC.

6. Product Isolation:

  • Combine the fractions that contain the pure product as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Quantitative Data Summary

Parameter Experiment 1 Experiment 2 Experiment 3
Crude Material (g)
Stationary Phase Silica Gel (mesh size)Silica Gel (mesh size)Alumina (neutral)
Eluent System e.g., EtOAc/Hexane (gradient)e.g., MeOH/DCM (gradient)e.g., EtOAc/Hexane + 1% TEA
Rf of Product
Purified Product (g)
Yield (%)
Purity (by HPLC/NMR)

Process Workflow and Troubleshooting Logic

The following diagrams illustrate the general workflow for the purification and a logical approach to troubleshooting common issues.

G cluster_workflow Purification Workflow A Crude 1,4-Bis(Boc)-2- piperazinemethanol B TLC Analysis to Determine Eluent System A->B C Prepare Silica Gel Column B->C D Load Sample (Wet or Dry) C->D E Elute Column and Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I G cluster_troubleshooting Troubleshooting Logic Start Problem with Purification Q1 Is there poor separation? Start->Q1 S1 Optimize eluent via TLC Use gradient elution Check column packing Q1->S1 Yes Q2 Is the compound streaking? Q1->Q2 No End Successful Purification S1->End S2 Add 0.5-1% Triethylamine to eluent Q2->S2 Yes Q3 Is the compound not eluting? Q2->Q3 No S2->End S3 Increase eluent polarity Check for decomposition Consider reverse-phase Q3->S3 Yes Q3->End No S3->End

References

Technical Support Center: Synthesis of 1,4-Bis(Boc)-2-piperazinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Bis(Boc)-2-piperazinemethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of 1,4-Bis(Boc)-piperazine-2-carboxylic acid (Starting Material)

  • Question: My yield of the initial N-Boc protected starting material, 1,4-Bis(Boc)-piperazine-2-carboxylic acid, is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields during the di-Boc protection of piperazine-2-carboxylic acid can arise from several factors. Incomplete reaction is a common culprit. To ensure complete protection, it is recommended to allow the reaction to stir for an extended period, typically 12-16 hours.[1] Another key factor is maintaining a basic pH during the reaction, which can be achieved by the portion-wise addition of a base like sodium hydroxide under cooled conditions.[1] Purification of the crude product by crystallization or column chromatography is often necessary to obtain the pure di-Boc protected acid.[1]

Issue 2: Incomplete Reduction of the Carboxylic Acid

  • Question: After the reduction step with Lithium Aluminum Hydride (LiAlH₄), I still observe the presence of the starting carboxylic acid. What could be the reason?

  • Answer: Incomplete reduction can be due to insufficient LiAlH₄ or a deactivated reagent. LiAlH₄ is highly reactive with water and moisture; therefore, the reaction must be conducted under strictly anhydrous conditions using dry solvents (e.g., anhydrous THF) and a dry inert atmosphere (e.g., argon or nitrogen).[1] Ensure that the LiAlH₄ used is fresh and has been stored properly. It is also crucial to use a sufficient excess of the reducing agent. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[1]

Issue 3: Formation of Side Products During Reduction

  • Question: I am observing unexpected spots on my TLC plate after the LiAlH₄ reduction. What are the possible side products?

  • Answer: The reduction of N-Boc protected amino acids with LiAlH₄ is generally clean; however, side reactions can occur. One potential side product is the over-reduced species where a Boc group is partially or fully removed. This can happen if the reaction temperature is not controlled, especially during the workup. It is important to perform the quenching of the reaction at a low temperature (0 °C). Another possibility, though less common with LiAlH₄, is the formation of an amide if the reaction is not fully complete, leading to an intermediate that could be isolated.

Issue 4: Difficulties in Product Isolation and Purification

  • Question: The workup and purification of this compound are proving to be challenging. What is the recommended procedure?

  • Answer: The workup after a LiAlH₄ reduction is critical for obtaining a clean product. A careful, sequential quenching process is necessary. This typically involves the slow addition of water, followed by an aqueous solution of a base like NaOH, and then more water, all while maintaining a low temperature.[1] This procedure helps to precipitate the aluminum salts, which can then be removed by filtration.[1] The filtrate, containing the desired product, can then be concentrated. If further purification is required, column chromatography on silica gel is a common method.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield and purity for the synthesis of this compound?

A1: For the initial N,N'-di-Boc protection of piperazine-2-carboxylic acid, yields of approximately 78% with a purity of >98% (as determined by HPLC) have been reported.[1] The subsequent reduction of the carboxylic acid to the alcohol is often reported to be quantitative and the crude product is typically used in the next step without extensive purification.[1]

StepStarting MaterialReagentsSolventTypical YieldTypical Purity (Post-Workup)
N,N'-di-Boc ProtectionPiperazine-2-carboxylic acidDi-tert-butyl dicarbonate, NaOHWater/Dichloromethane~78%>98% (HPLC)
Reduction to Alcohol1,4-Di-Boc-piperazine-2-carboxylic acidLithium Aluminum Hydride (LiAlH₄)Anhydrous THFQuantitativeUsed crude in the next step

Q2: Can I use a different reducing agent instead of LiAlH₄?

A2: Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. Other reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids. Therefore, for this specific transformation, LiAlH₄ is the reagent of choice.

Q3: How can I monitor the progress of the reduction reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be chosen to achieve good separation between the starting material (carboxylic acid) and the product (alcohol). The disappearance of the starting material spot indicates the completion of the reaction.

Q4: What are the key safety precautions when working with LiAlH₄?

A4: Lithium Aluminum Hydride is a highly reactive and flammable solid. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Experimental Protocols

1. Synthesis of 1,4-Bis(Boc)-piperazine-2-carboxylic acid

  • Methodology: To a solution of piperazine-2-carboxylic acid in a mixture of water and dichloromethane, add sodium hydroxide in portions while maintaining a cool temperature in an ice bath to ensure a basic pH.[1] Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane to the reaction mixture.[1] Allow the reaction to stir at room temperature for 12-16 hours.[1] After completion, perform an acidic workup by washing the organic phase with a dilute acid solution (e.g., 1M HCl).[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1] The crude product can be purified by crystallization or column chromatography.[1]

2. Synthesis of this compound

  • Methodology: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of 1,4-Di-Boc-piperazine-2-carboxylic acid in anhydrous tetrahydrofuran (THF).[1] Cool the solution to 0 °C in an ice bath.[1] Slowly and carefully add a solution of lithium aluminum hydride (LiAlH₄) in THF to the reaction mixture.[1] After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.[1] Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water, while maintaining a low temperature.[1] Filter the resulting aluminum salts and wash the filter cake with THF.[1] Combine the filtrates and concentrate under reduced pressure to obtain (1,4-Di-Boc-piperazin-2-yl)methanol.[1]

Visualizations

SynthesisWorkflow Start Piperazine-2-carboxylic acid Step1 N,N'-di-Boc Protection Start->Step1 (Boc)₂O, NaOH H₂O/DCM Intermediate 1,4-Bis(Boc)-piperazine-2-carboxylic acid Step1->Intermediate Step2 Reduction Intermediate->Step2 LiAlH₄ Anhydrous THF Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

TroubleshootingFlowchart Problem Low Yield or Impurities in Final Product CheckProtection Check N,N'-di-Boc Protection Step Problem->CheckProtection CheckReduction Check Reduction Step Problem->CheckReduction IncompleteProtection Incomplete Protection? CheckProtection->IncompleteProtection IncompleteReduction Incomplete Reduction? CheckReduction->IncompleteReduction SideProducts Side Products Formed? CheckReduction->SideProducts SolutionProtection Increase reaction time Ensure basic pH IncompleteProtection->SolutionProtection Yes SolutionReduction Use fresh LiAlH₄ Ensure anhydrous conditions IncompleteReduction->SolutionReduction Yes SolutionSideProducts Control temperature during reaction and workup Optimize purification SideProducts->SolutionSideProducts Yes

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

optimizing reaction conditions for coupling with 1,4-Bis(Boc)-2-piperazinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with 1,4-Bis(Boc)-2-piperazinemethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive site for coupling reactions is the hydroxyl group (-OH) on the methanol substituent. The two tert-butoxycarbonyl (Boc) protecting groups on the piperazine nitrogens are generally stable but can be sensitive to acidic conditions.

Q2: Which types of coupling reactions are most common for the hydroxyl group of this molecule?

A2: The hydroxyl group can participate in several coupling reactions, most notably:

  • O-alkylation (Williamson Ether Synthesis): To form ether linkages.

  • Mitsunobu Reaction: For coupling with acidic nucleophiles (e.g., phenols, carboxylic acids, imides) with inversion of configuration if the carbon were chiral and the starting material was enantiomerically pure.

  • Esterification: To form ester linkages with carboxylic acids, although this often requires activation of the carboxylic acid.

Q3: How can I monitor the progress of my coupling reaction?

A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A staining agent such as potassium permanganate can be useful for visualizing the starting material and product on a TLC plate if they are not UV-active. LC-MS is particularly useful for confirming the mass of the desired product and identifying any side products.

Q4: What are the typical conditions for removing the Boc protecting groups after a successful coupling reaction?

A4: The Boc groups are typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol.[1][2][3][4] The reaction is usually fast at room temperature.[4]

Troubleshooting Guides

O-Alkylation (Williamson Ether Synthesis)

Problem 1: Low or no conversion to the desired ether product.

Possible Cause Suggested Solution
Insufficiently strong base The hydroxyl group of this compound is a primary alcohol and requires a strong base to be deprotonated to the corresponding alkoxide. Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Poor solvent choice Use a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve the reactants and facilitate the reaction.
Low reaction temperature While starting at a lower temperature (e.g., 0 °C) is good practice when adding the base, the reaction may require heating to proceed at a reasonable rate. Try gently heating the reaction mixture (e.g., to 50-60 °C).
Poor quality electrophile Ensure your alkyl halide or other electrophile is pure and reactive. If using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ using sodium iodide.

Problem 2: Formation of side products, including Boc deprotection.

Possible Cause Suggested Solution
Reaction temperature is too high Excessive heat can lead to decomposition or side reactions. If you are heating the reaction, try reducing the temperature.
Presence of acidic impurities Acidic impurities can lead to the removal of the Boc protecting groups. Ensure all reagents and solvents are anhydrous and free of acid.
Reaction time is too long Prolonged reaction times, especially at elevated temperatures, can lead to the formation of byproducts. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
Mitsunobu Reaction

Problem 1: Low yield of the desired coupled product.

Possible Cause Suggested Solution
Incorrect order of addition The order of addition of reagents is crucial in the Mitsunobu reaction. Typically, the alcohol, nucleophile, and triphenylphosphine (PPh3) are mixed first, followed by the slow, dropwise addition of the azodicarboxylate (e.g., DEAD or DIAD) at a low temperature (e.g., 0 °C).[5][6][7]
Steric hindrance The bulky Boc groups on the piperazine ring may sterically hinder the approach of the reagents. While the hydroxyl group is on a flexible side chain, significant steric bulk on the nucleophile can reduce reaction efficiency. Consider using a less hindered nucleophile if possible.
pKa of the nucleophile is too high The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 11. If your nucleophile is not acidic enough, the reaction may not proceed efficiently.
Reagent quality Ensure that the PPh3, DEAD/DIAD, and solvents are of high quality and anhydrous. Old or impure reagents can significantly impact the reaction outcome.

Problem 2: Difficulty in purifying the product from reaction byproducts.

Possible Cause Suggested Solution
Formation of triphenylphosphine oxide and the reduced azodicarboxylate These are inherent byproducts of the Mitsunobu reaction and can be difficult to remove by standard chromatography. Consider using a modified workup, such as precipitating the triphenylphosphine oxide from a nonpolar solvent like diethyl ether or using specialized purification techniques like chromatography on a different stationary phase or crystallization.

Experimental Protocols

Representative Protocol for O-Alkylation
  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Coupling: Add the electrophile (e.g., an alkyl halide, 1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50-60 °C) while monitoring the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Representative Protocol for Mitsunobu Reaction
  • Preparation: To a solution of this compound (1.0 eq.), the acidic nucleophile (1.1 eq.), and triphenylphosphine (PPh3, 1.2 eq.) in anhydrous THF (0.1 M) under an inert atmosphere at 0 °C, add diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) (1.2 eq.) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. Special attention may be needed to separate the product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.

Visualizations

O_Alkylation_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling & Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous THF at 0°C add_base Add NaH portion-wise start->add_base stir_cold Stir at 0°C for 30 min warm_rt Warm to RT and stir for 30 min stir_cold->warm_rt add_electrophile Add electrophile stir_reaction Stir at RT or heat add_electrophile->stir_reaction monitor Monitor by TLC/LC-MS stir_reaction->monitor quench Quench with sat. aq. NH4Cl monitor->quench Reaction Complete extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify

Caption: Workflow for O-Alkylation of this compound.

Mitsunobu_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Mitsunobu Reaction cause1 Incorrect Reagent Addition Order start->cause1 cause2 High pKa of Nucleophile (>11) start->cause2 cause3 Poor Reagent Quality start->cause3 cause4 Steric Hindrance start->cause4 sol1 Add DEAD/DIAD last and slowly at 0°C cause1->sol1 sol2 Use a more acidic nucleophile cause2->sol2 sol3 Use fresh, anhydrous reagents and solvents cause3->sol3 sol4 Consider a less bulky nucleophile if possible cause4->sol4

Caption: Troubleshooting Logic for Low Yield in Mitsunobu Reactions.

References

preventing racemization of chiral 2-substituted piperazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral 2-substituted piperazines. This resource provides essential guidance on preventing racemization, a critical factor in maintaining the stereochemical integrity, efficacy, and safety of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for my 2-substituted piperazine?

A1: Racemization is the conversion of a single, optically active enantiomer into an equal mixture of both enantiomers (a racemate), rendering it optically inactive. For drug development, this is a critical issue as different enantiomers of a chiral molecule can have vastly different pharmacological activities, metabolic profiles, and toxicities. The stereogenic center at the C2 position of the piperazine ring is alpha (α) to a nitrogen atom, which makes the proton on that carbon susceptible to removal under certain conditions, leading to a loss of stereochemical integrity.[1][2]

Q2: What is the primary mechanism causing racemization at the C2 position?

A2: The primary mechanism involves the formation of a planar, achiral intermediate.

  • Under acidic conditions: The adjacent ring nitrogen (N1) can be protonated or involved in a reaction, which facilitates the formation of a planar iminium ion intermediate through the loss of the C2 proton. Subsequent, non-stereospecific reprotonation of this intermediate leads to a mixture of both R and S enantiomers.[3][4][5][6]

  • Under basic conditions: A strong base can directly abstract the acidic proton from the C2 carbon, forming a planar carbanion (or enolate-equivalent). This achiral intermediate can then be protonated from either face, resulting in racemization.[7][8]

Q3: Which experimental conditions are most likely to cause racemization?

A3: Several factors can promote racemization:

  • High Temperatures: Elevated temperatures increase reaction rates, including the rate of epimerization.

  • Strongly Acidic or Basic Conditions: Both extremes of pH can facilitate the formation of the planar intermediates responsible for racemization. This is a key concern during steps like acidic deprotection of N-Boc groups or salt formation/liberation.[9]

  • Extended Reaction Times: The longer a compound is exposed to harsh conditions, the greater the risk of racemization.[10]

  • Choice of Solvents and Reagents: Certain solvents can promote proton exchange, and highly reactive coupling reagents used for N-acylation can increase the acidity of the C2 proton.[10][11]

Q4: How do N-protecting groups on the piperazine ring affect stability?

A4: N-protecting groups significantly influence the electronic environment of the piperazine ring and the susceptibility of the C2 proton to abstraction. Electron-withdrawing groups (e.g., Boc, Cbz) can increase the acidity of the C2 proton, potentially making it more prone to abstraction under basic conditions. The stability and choice of deprotection conditions associated with each group are critical factors. For instance, the strongly acidic conditions required to remove a Boc group can themselves be a cause of racemization.[9][12]

Q5: How can I check if my 2-substituted piperazine sample has racemized?

A5: The enantiomeric excess (% ee) or enantiomeric purity of your sample must be determined using chiral analytical techniques. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification.[10]

  • Chiral Supercritical Fluid Chromatography (SFC): Often provides faster and better separation for amine-containing compounds compared to HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for quantification by integration.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: Loss of optical purity after N-Boc deprotection with strong acid (e.g., HCl/dioxane, TFA).
  • Root Cause: The strongly acidic conditions are likely promoting the formation of a planar iminium ion intermediate, leading to racemization.

  • Solutions:

    • Lower the Temperature: Perform the deprotection at the lowest effective temperature (e.g., 0°C or below) to slow the rate of epimerization.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Alternative Protecting Groups: If racemization remains a persistent issue, consider using a protecting group that can be removed under milder, non-acidic conditions, such as Cbz (hydrogenolysis) or Fmoc (mild base).

Problem 2: Racemization observed during an amide coupling reaction at N4.
  • Root Cause: The coupling reagent activates the carboxylic acid, but can also, in the presence of a base, facilitate the abstraction of the C2 proton. Long pre-activation times or high temperatures exacerbate this issue.[10][11]

  • Solutions:

    • Optimize Coupling Conditions: Use a modern coupling reagent known for low racemization risk (e.g., HATU, COMU) in combination with a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA).[10]

    • Add Suppressing Agents: For carbodiimide-based couplings (EDC, DIC), always include an additive like OxymaPure or HOAt to minimize side reactions.[10][11]

    • Control Temperature: Start the reaction at 0°C and let it warm slowly to room temperature only if necessary.[10]

    • Minimize Pre-Activation: Add the coupling reagent last to a mixture of the acid, amine, and base, or keep pre-activation times to an absolute minimum (1-5 minutes).[10]

Problem 3: Enantiomeric excess decreases during purification or storage.
  • Root Cause: The compound may be unstable on silica gel (which can be acidic) or in certain solvents, especially over long periods. The free base form of the piperazine might be susceptible to base-catalyzed racemization.

  • Solutions:

    • Purification Method: Consider alternative purification methods like crystallization or preparative chiral HPLC. If using silica gel chromatography, neutralize the silica by pre-treating the column with a solution of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) and use less polar solvent systems where possible.

    • Storage: Store the purified compound as a stable salt (e.g., hydrochloride, tartrate) at low temperatures (-20°C) under an inert atmosphere. Avoid storing solutions of the free base for extended periods.

Data Summary

The following tables summarize qualitative and semi-quantitative data on factors influencing racemization risk.

Table 1: Relative Racemization Risk with Different N-Deprotection Methods

Protecting GroupDeprotection Reagent(s)Relative Racemization RiskMitigation Strategy
Boc TFA, HCl in DioxaneHighPerform at 0°C or below; minimize reaction time.
Cbz H₂, Pd/CVery LowEnsure catalyst is neutral; avoid acidic/basic additives.
Fmoc Piperidine, DBUModerate to HighUse a non-basic deprotection method if possible; risk of base-catalyzed racemization.
Benzyl (Bn) H₂, Pd/CVery LowGenerally a very stable group, removed under neutral conditions.

Table 2: Effectiveness of Amide Coupling Reagents in Suppressing Racemization

Coupling ReagentAdditiveRacemization SuppressionComments
DIC / EDCNonePoorNot recommended without an additive.
DIC / EDCHOBtGoodClassic method, significantly reduces racemization risk.[11]
DIC / EDCOxymaPure / HOAt Excellent Highly effective and safer alternatives to HOBt.[10]
HBTU / TBTUNoneGoodGenerally effective, but can still cause issues with sensitive substrates.
HATU / COMU NoneExcellent Highly recommended for racemization-prone couplings.[10]

Visual Guides (Diagrams)

Racemization_Mechanism S_Enantiomer (S)-Piperazine Iminium Iminium Iminium->S_Enantiomer + H⁺ at C2 Carbanion Carbanion Carbanion->S_Enantiomer + H⁺ R_Enantiomer_Acid R_Enantiomer_Acid R_Enantiomer_Base R_Enantiomer_Base

Workflow start Start with Enantiopure Piperazine reaction Perform Reaction (e.g., Deprotection, Coupling) start->reaction monitor Monitor Reaction Closely (TLC, LC-MS) reaction->monitor Use mild conditions conditions Select Mild Conditions: - Low Temperature (0°C) - Appropriate Solvent - Low-Racemization Reagents conditions->reaction workup Prompt Aqueous Workup & Neutralization monitor->workup Upon completion purify Purify Product workup->purify analyze Analyze Enantiomeric Purity (Chiral HPLC/SFC) purify->analyze purify_opts Purification Choice: - Neutralized Silica Gel - Preparative Chiral HPLC - Crystallization purify_opts->purify store Store as a Stable Salt at Low Temperature analyze->store

Troubleshooting start Racemization Detected? deprotection Occurs during Deprotection? start->deprotection Yes end_ok No Racemization start->end_ok No coupling Occurs during Coupling? deprotection->coupling No sol_deprotection Lower Temp (0°C) Minimize Time Change Protecting Group deprotection->sol_deprotection Yes purification Occurs during Purification/Storage? coupling->purification No sol_coupling Use HATU/COMU Add Oxyma/HOAt Lower Temp (0°C) Use Hindered Base coupling->sol_coupling Yes sol_purification Neutralize Silica Use Chiral HPLC Store as Salt at -20°C purification->sol_purification Yes

Experimental Protocols

Protocol 1: General Method for Racemization Analysis by Chiral HPLC

This protocol provides a starting point for developing a method to quantify the stereochemical purity of your 2-substituted piperazine derivative.

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for your molecule. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often a good starting point for amine-containing compounds.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mixture of Hexane/Isopropanol with a basic additive (e.g., 0.1% Diethylamine, DEA) to improve peak shape. Screen gradients from 99:1 to 80:20 (Hexane:Isopropanol).

    • Reversed Phase: Start with a mixture of Acetonitrile/Methanol/Water with a basic additive (e.g., 0.1% DEA).

  • Sample Preparation: Prepare a racemic standard of your compound to identify the retention times of both enantiomers. Dissolve a small amount of your test sample in the mobile phase (approx. 0.5-1.0 mg/mL). Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile / Methanol / DEA (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-35 °C

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm or 254 nm).

    • Injection Volume: 5-10 µL

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers using the chromatogram from the racemic standard.

    • Calculate the area of each peak in your sample chromatogram.

    • Determine the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).

Protocol 2: Recommended Low-Racemization N-Boc Deprotection

This protocol is designed to minimize racemization when removing a Boc protecting group under acidic conditions.

  • Preparation: Dissolve the N-Boc protected chiral 2-substituted piperazine (1.0 eq) in a minimal amount of a suitable solvent (e.g., Dichloromethane or Methanol) in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0°C in an ice-salt bath.

  • Reagent Addition: Slowly add a pre-chilled solution of 2-4 M HCl in an organic solvent (e.g., 1,4-dioxane or diethyl ether) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress every 15-30 minutes by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up (CRITICAL): As soon as the starting material is consumed, immediately quench the reaction.

    • Concentrate the reaction mixture in vacuo at low temperature (< 30°C).

    • Redissolve the residue in a suitable solvent and neutralize carefully with a cooled, saturated aqueous solution of NaHCO₃ or another mild base until the pH is ~8-9.

    • Promptly extract the free base into an organic solvent (e.g., DCM, EtOAc), dry the organic layer with Na₂SO₄, filter, and concentrate in vacuo at low temperature.

  • Analysis: Immediately analyze the crude product for enantiomeric excess using a validated chiral HPLC/SFC method to determine if any racemization occurred. Proceed with the next step or purification without delay.

References

Technical Support Center: Purification of 1,4-Bis(Boc)-2-piperazinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from preparations of 1,4-Bis(Boc)-2-piperazinemethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities encountered during the synthesis of this compound are typically unreacted starting materials and over-protected byproducts. These include:

  • Piperazine-2-methanol: The starting material for the Boc protection step. Its presence indicates an incomplete reaction.

  • 1-(Boc)-2-piperazinemethanol: A mono-protected intermediate that can result from incomplete protection of both nitrogen atoms.

  • 1,4-Bis(Boc)-piperazine: A byproduct formed from the Boc protection of piperazine, which can be present as an impurity in the starting material or formed under certain reaction conditions.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate, triethylamine) and leftover Boc anhydride can also be present as impurities.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are column chromatography and recrystallization.[1] An acid-base extraction during the workup can also help remove basic impurities.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of this compound from its impurities during column chromatography. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to assess the purity of the final product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Potential Cause Solution
Poor separation of the product and a closely eluting impurity on TLC. The solvent system is not optimal.Modify the solvent system. A common eluent is a mixture of hexanes and ethyl acetate. Try varying the ratio (e.g., from 5:1 to 3:1 hexanes:ethyl acetate) to improve separation.[1] Adding a small amount of a more polar solvent like methanol may also help.
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate gradient, increase the proportion of ethyl acetate.
The product elutes too quickly with the solvent front. The eluent is too polar.Start with a less polar solvent system. For instance, begin with a higher ratio of hexanes to ethyl acetate.
Streaking or tailing of spots on TLC. The compound may be acidic or basic, interacting strongly with the silica gel. The sample may be overloaded.Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds). Ensure the sample is loaded onto the column in a concentrated band and that the amount of crude material is appropriate for the column size.
Recrystallization Troubleshooting
Problem Potential Cause Solution
The product does not crystallize upon cooling. The solution is not supersaturated. The chosen solvent is not appropriate.Concentrate the solution by slowly evaporating the solvent. Try adding a non-polar "anti-solvent" dropwise to the solution to induce precipitation. If the product remains an oil, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation.
The product oils out instead of crystallizing. The cooling rate is too fast. The solvent is too non-polar for the impurities, causing them to precipitate with the product.Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. Try a different solvent system. A mixture of solvents (e.g., ethyl acetate/hexanes) can sometimes be effective.
Low recovery of the product after recrystallization. The product is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

Experimental Protocols

General Column Chromatography Protocol

This protocol is a general guideline and may need to be optimized for your specific crude material.

1. Preparation of the Column:

  • Select an appropriate size glass column with a stopcock.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a layer of sand (approximately 1 cm).

  • Dry pack the column with silica gel (typically 230-400 mesh). The amount of silica gel should be 50-100 times the weight of the crude material.

  • Gently tap the column to ensure even packing.

  • Add a layer of sand on top of the silica gel.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial chromatography solvent or a more polar solvent like dichloromethane.

  • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

3. Elution:

  • Pre-elute the column with the initial, less polar solvent system (e.g., 5:1 hexanes:ethyl acetate).[1]

  • Carefully add the dissolved sample to the top of the column.

  • Begin eluting the column with the chosen solvent system, collecting fractions.

  • Gradually increase the polarity of the eluent (e.g., to 3:1 hexanes:ethyl acetate) to elute the product.[1]

  • Monitor the fractions by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

General Recrystallization Protocol

1. Solvent Selection:

  • Choose a solvent or solvent system in which this compound is soluble when hot but sparingly soluble when cold. Hexanes or ethyl acetate/hexanes mixtures are good starting points.

2. Dissolution:

  • Place the crude material in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

3. Crystallization:

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Typical Chromatographic Data for Purification

Compound Typical Eluent System (Hexanes:Ethyl Acetate) Approximate Rf Value
1,4-Bis(Boc)-piperazine (byproduct)4:10.6
This compound (Product) 3:1 0.4
1-(Boc)-2-piperazinemethanol (impurity)1:10.2
Piperazine-2-methanol (starting material)100% Ethyl AcetateBaseline

Note: Rf values are approximate and can vary depending on the exact TLC plate, solvent mixture, and spotting technique.

Table 2: Purity and Yield Data

Purification Method Typical Purity (by HPLC) Typical Yield Range
Column Chromatography>98%70-85%
Recrystallization>99%60-80% (after initial purification)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude 1,4-Bis(Boc)-2- piperazinemethanol workup Aqueous Workup (Acid-Base Extraction) start->workup Initial Cleanup column Column Chromatography workup->column Primary Purification recrystal Recrystallization column->recrystal Further Purification (Optional) tlc TLC Monitoring column->tlc In-process check hplc_nmr HPLC/NMR for Purity column->hplc_nmr recrystal->hplc_nmr tlc->column Optimize Eluent final_product Pure Product (>98%) hplc_nmr->final_product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_problem Identify Problem cluster_solution Potential Solutions start Impure Product low_purity Low Purity by HPLC/NMR start->low_purity streaks_tlc Streaking on TLC start->streaks_tlc poor_separation Poor Separation start->poor_separation optimize_column Optimize Column Chromatography (Solvent Gradient) low_purity->optimize_column recrystallize Perform Recrystallization (Different Solvents) low_purity->recrystallize modify_eluent Modify Eluent (e.g., add triethylamine) streaks_tlc->modify_eluent check_loading Check Sample Loading streaks_tlc->check_loading poor_separation->optimize_column

Caption: A logical troubleshooting guide for common purification issues.

References

Technical Support Center: Large-Scale Purification of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale purification of piperazine derivatives.

General Troubleshooting

Q1: My final piperazine derivative has low purity. How do I identify the source of the impurities and select an appropriate purification strategy?

A1: Impurity profiling is a critical first step. Impurities can originate from starting materials, side reactions (such as di-substitution), or degradation.[1]

Impurity Profiling Workflow

start Crude Piperazine Derivative analysis Analyze by HPLC, GC-MS, NMR start->analysis identify Identify Impurities (Starting materials, by-products, etc.) analysis->identify solubility Determine Solubility Profile of Product and Impurities identify->solubility select_strategy Select Purification Strategy solubility->select_strategy crystallization Crystallization / Salt Formation select_strategy->crystallization Solid product with different solubility than impurities chromatography Chromatography select_strategy->chromatography Complex mixture or isomeric impurities extraction Acid-Base Extraction select_strategy->extraction Basic product with non-basic impurities ion_exchange Ion Exchange select_strategy->ion_exchange Ionic impurities or metal catalysts end Pure Piperazine Derivative crystallization->end chromatography->end extraction->end ion_exchange->end

Caption: Decision workflow for purification strategy selection.

Once impurities are identified, select a purification method based on the physicochemical properties of your derivative and the impurities.

Crystallization and Salt Formation

Crystallization is a highly effective method for purifying solid piperazine derivatives. Converting the free base to a salt can significantly improve crystallinity and the efficiency of purification.[2]

Frequently Asked Questions (FAQs)

Q2: I'm having trouble finding a suitable solvent for crystallization. What should I consider?

A2: A good crystallization solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room temperature. If finding a single suitable solvent is difficult, consider an anti-solvent system. Dissolve your compound in a "good" solvent and slowly add a "poor" solvent (the anti-solvent) to induce precipitation.

Solvent Selection Guide for Piperazine Derivatives

Solvent CategoryExamplesSuitability for Crystallization
Alcohols Ethanol, Isopropanol, MethanolGood dissolving solvents, often used in combination with an anti-solvent.
Ketones Acetone, Methyl Ethyl KetoneEffective for precipitating piperazine salts, such as the diacetate.[3]
Esters Ethyl Acetate, Isopropyl AcetateCan be good single solvents or part of a co-solvent system.
Ethers Diethyl Ether, MTBEOften used as anti-solvents.
Hydrocarbons Hexane, HeptaneTypically used as anti-solvents.
Water -Can be a good anti-solvent for less polar derivatives.
Amides DMF, DMAcUsed for compounds with poor solubility in other organic solvents.
Sulfoxides DMSOA strong solvent, useful for dissolving highly insoluble compounds before adding an anti-solvent.

Q3: My crystallization yield is consistently low. How can I improve it?

A3: Several factors can contribute to low yield:

  • Sub-optimal Solvent System: The compound may still have significant solubility in the mother liquor even at low temperatures. Experiment with different solvent/anti-solvent combinations.

  • Premature Filtration: Ensure crystallization is complete before filtering. Cooling for an extended period (several hours to overnight) can maximize yield.

  • Insufficient Supersaturation: The solution may not be concentrated enough. Carefully evaporate some of the solvent before cooling.

Troubleshooting Guide
ProblemPotential CauseRecommended Solution
Oiling Out / Amorphous Solid Formation The rate of supersaturation is too high.Slow down the cooling rate or the addition of anti-solvent. Try a different solvent system where the compound is slightly more soluble.
No Crystal Formation The solution is not sufficiently supersaturated, or the compound is too soluble.Concentrate the solution by evaporating some solvent. Add an anti-solvent. Ensure the starting material is sufficiently pure, as impurities can inhibit crystallization.
Poor Crystal Quality Rapid crystal growth.Slow down the cooling process. Consider a slow evaporation method if time permits.
Experimental Protocol: Purification of a Piperazine Derivative via Diacetate Salt Formation

This protocol is effective for purifying piperazine and its simple derivatives.[2]

  • Dissolution: Dissolve the crude piperazine-containing mixture in acetone (5-100 volumes per volume of piperazine) at a temperature between 20-40°C. The target concentration of piperazine should be between 0.5 and 20 wt%.[3]

  • Salt Formation: While stirring, slowly add glacial acetic acid. Use at least a stoichiometric amount, but an excess of up to five times can be beneficial.[3]

  • Precipitation: The piperazine diacetate salt will precipitate out of the solution. For optimal yield, cool the mixture to 10-30°C.[3]

  • Isolation: Collect the crystalline salt by filtration.

  • Washing: Wash the collected crystals with cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified piperazine diacetate salt under vacuum.

Acid-Base Extraction

This technique leverages the basicity of the piperazine nitrogen to separate it from non-basic impurities.

Frequently Asked Questions (FAQs)

Q4: How do I perform an effective acid-base extraction for my piperazine derivative?

A4: The general principle is to dissolve the crude mixture in an organic solvent and extract it with an acidic aqueous solution. The basic piperazine derivative will be protonated and move into the aqueous layer as a salt, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the purified free base is re-extracted into an organic solvent.[4]

Acid-Base Extraction Workflow

start Crude Mixture in Organic Solvent add_acid Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Contains Neutral/Acidic Impurities) separate1->organic1 aqueous1 Aqueous Layer (Contains Protonated Piperazine Derivative) separate1->aqueous1 add_base Basify Aqueous Layer to pH > 9 (e.g., with 1M NaOH) aqueous1->add_base add_organic Extract with Organic Solvent add_base->add_organic separate2 Separate Layers add_organic->separate2 aqueous2 Aqueous Layer (Contains Salts) separate2->aqueous2 organic2 Organic Layer (Contains Purified Piperazine Derivative) separate2->organic2 dry Dry Organic Layer and Concentrate organic2->dry end Pure Piperazine Derivative dry->end start Exhausted Resin backwash Backwash with Water start->backwash injection Chemical Injection (Acid for Cation, Base for Anion) backwash->injection slow_rinse Slow Rinse with DI Water injection->slow_rinse fast_rinse Fast Rinse with DI Water slow_rinse->fast_rinse end Regenerated Resin fast_rinse->end

References

common pitfalls in handling N-Boc protected compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc protected compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when handling compounds bearing the tert-butyloxycarbonyl (Boc) protecting group. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the N-Boc protecting group?

A1: The N-Boc group is known for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[1] This makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[1] However, the Boc group is characteristically sensitive to acidic conditions, which is the basis for its removal.[1]

Q2: My N-Boc deprotection reaction is slow or incomplete. What are the potential causes?

A2: Several factors can contribute to sluggish or incomplete N-Boc deprotection:

  • Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to effectively cleave the Boc group.[2]

  • Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly slow down the reaction rate.[2]

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forceful conditions for complete removal.[2][3]

Q3: I am observing unexpected byproducts with a mass increase of +56 Da. What is happening?

A3: This mass shift typically indicates tert-butylation, a common side reaction during acidic Boc deprotection.[3] The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation intermediate.[3][4] This electrophile can then react with nucleophilic functional groups within your molecule, leading to the formation of tert-butylated byproducts.[3][4]

Q4: Which functional groups are most susceptible to tert-butylation?

A4: Electron-rich aromatic rings and sulfur-containing functional groups are particularly vulnerable. Amino acid residues such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are highly susceptible to alkylation by the tert-butyl cation.[3][4]

Q5: How can I monitor the progress of my Boc deprotection reaction?

A5: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[2] Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot.[2] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of the starting material and the appearance of the product.[2][5]

Q6: My Boc-protected compound has poor solubility. What can I do?

A6: Solubility issues with Boc-protected compounds, particularly amino acids, are common. The polarity and size of the side chain play a significant role.[6] To improve solubility, you can try:

  • Using a co-solvent (e.g., DMSO).[6]

  • Gentle warming, though caution is advised to avoid degradation.[6]

  • Sonication to help break up solid aggregates.[7]

Troubleshooting Guides

Issue 1: Incomplete or Sluggish Deprotection
Potential Cause Recommended Solution
Insufficient acid strength/concentration.[2]Gradually increase the concentration of TFA in dichloromethane (DCM). For resistant substrates, consider using neat TFA for a short period, provided the substrate is stable.[2] A stronger acid system like HCl in dioxane or ethyl acetate can also be used.[2]
Low reaction temperature.[2]Allow the reaction to warm to room temperature.[2]
Steric hindrance.[2][3]Increase the reaction time and/or temperature. A stronger acid system may be necessary.[3]
Issue 2: Side Reaction - Tert-butylation
Potential Cause Recommended Solution
Generation of reactive tert-butyl cation.[3][4]Add a "scavenger" to the reaction mixture to trap the tert-butyl cation.[8][9] Common scavengers include triisopropylsilane (TIS), thioanisole, or anisole.[10]
Nucleophilic sites on the substrate.[3][4]Use a scavenger cocktail tailored to the sensitive functional groups present in your molecule.
Issue 3: Degradation of Acid-Sensitive Groups
Potential Cause Recommended Solution
Use of strong acids like TFA or HCl.[11]Consider milder, alternative deprotection methods.[11]
Presence of other acid-labile protecting groups.Employ an orthogonal protection strategy. If your molecule contains other acid-sensitive groups, a non-acidic deprotection method should be chosen.[1]

Alternative Boc Deprotection Methods

For substrates that are sensitive to strong acids, several alternative methods can be employed.

Method Reagents/Conditions Time Yield (%) Reference
Thermal (Continuous Flow)Methanol or Trifluoroethanol, 240 °C30 min88-93%[11][12]
Thermal (Boiling Water)Water, 100 °C10 min - 2 hQuantitative[11]
Lewis Acid-MediatedZinc bromide (ZnBr₂) or Trimethylsilyl iodide (TMSI)VariesGood[2][13]
Oxalyl Chloride/Methanol(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)[11][14]

Experimental Protocols

Standard Boc Deprotection with TFA
  • Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[1][15]

  • Reaction: Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[1]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[1] To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene may be employed.[4]

Boc Deprotection using a Scavenger
  • Dissolution: Dissolve the N-Boc protected compound in DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.[4]

  • Scavenger Addition: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[4]

  • Acid Addition: Slowly add TFA to the cooled solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[4] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[4]

Visualizations

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Cleavage Boc-Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc-Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Scavenger_Workflow Start Boc Deprotection with Strong Acid (e.g., TFA) tBu_Cation tert-Butyl Cation Generated Start->tBu_Cation Scavenger_Present Is a Scavenger Present? tBu_Cation->Scavenger_Present Trapping Scavenger Traps tBu+ Scavenger_Present->Trapping  Yes Side_Reaction tBu+ Reacts with Nucleophilic Residues (e.g., Trp, Met) Scavenger_Present->Side_Reaction  No Clean_Product Desired Deprotected Product Trapping->Clean_Product Byproducts Alkylated Byproducts Formed Side_Reaction->Byproducts

Caption: Role of scavengers in preventing side reactions during Boc deprotection.

Troubleshooting_Workflow Start Boc Deprotection Reaction Check_Completion Reaction Incomplete? Start->Check_Completion Check_Side_Products Unexpected Byproducts? Check_Completion->Check_Side_Products No Incomplete_Solutions Increase Acid Conc. Increase Time/Temp Check_Completion->Incomplete_Solutions Yes Side_Product_Solutions Use Scavengers Consider Milder Conditions Check_Side_Products->Side_Product_Solutions Yes Success Successful Deprotection Check_Side_Products->Success No Failure Re-evaluate Strategy Incomplete_Solutions->Failure Side_Product_Solutions->Failure

Caption: A logical workflow for troubleshooting common Boc deprotection issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Chiral Piperazinemethanols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. Chiral piperazinemethanols are valuable scaffolds found in a range of bioactive molecules. This guide provides an objective comparison of key synthetic methodologies for their preparation, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for your research needs.

The synthesis of enantiomerically pure piperazinemethanols can be broadly approached through two main strategies: leveraging the inherent chirality of readily available starting materials via chiral pool synthesis, or inducing chirality through catalytic asymmetric reactions. This guide will delve into two representative methods: a multi-step synthesis starting from the amino acid L-serine, and a two-step approach involving the catalytic asymmetric hydrogenation of a pyrazinone precursor followed by reduction.

Performance Comparison of Synthesis Methods

The selection of a synthetic route is often a trade-off between factors such as the number of steps, overall yield, enantioselectivity, and the availability and cost of starting materials and catalysts. The following table summarizes the quantitative data for the two primary methods discussed in this guide.

ParameterChiral Pool Synthesis from L-SerineCatalytic Asymmetric Hydrogenation & Reduction
Starting Material L-SerineSubstituted Pyrazin-2-ol
Key Chiral Induction Inherent chirality of L-serinePalladium-catalyzed asymmetric hydrogenation
Number of Steps ~52
Overall Yield ModerateGood to Excellent
Enantiomeric Excess (ee) >99% (starting material dependent)Up to 90%
Catalyst None (uses stoichiometric reagents)Palladium complex with a chiral ligand
Scalability Can be scalableDemonstrated on a gram scale

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation in a laboratory setting.

Method 1: Chiral Pool Synthesis of (S)-(-)-1-Benzyl-2-(hydroxymethyl)piperazine from L-Serine

This method utilizes the readily available and enantiomerically pure amino acid L-serine as the chiral starting material. The synthesis involves a series of transformations to construct the piperazine ring and reduce the carboxylic acid functionality.

Experimental Protocol:

  • Esterification of L-Serine: L-Serine is first converted to its methyl ester hydrochloride.

  • N-Alkylation with Ethyl Bromoacetate: The amino group of serine methyl ester is alkylated with ethyl bromoacetate.

  • Cyclization: The resulting secondary amine undergoes intramolecular cyclization to form a 2,5-diketopiperazine.

  • Reduction of Diketopiperazine: The diketopiperazine is reduced with a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield the piperazine ring.

  • N-Benzylation and Deprotection/Protection Sequence: The piperazine is then N-benzylated. A series of protection and deprotection steps are employed to isolate the desired (S)-(-)-1-Benzyl-2-(hydroxymethyl)piperazine.

Note: Detailed step-by-step procedures with specific reagent quantities and reaction conditions can be found in the cited literature.

Method 2: Catalytic Asymmetric Hydrogenation of a Pyrazin-2-ol followed by Reduction

This two-step approach first establishes the chiral center on the piperazine ring via a catalytic asymmetric hydrogenation of a pyrazin-2-ol precursor to a chiral piperazin-2-one. The carbonyl group of the piperazin-2-one is then reduced to the desired hydroxymethyl group.[1]

Experimental Protocol:

Step 1: Palladium-Catalyzed Asymmetric Hydrogenation of 1,4-dibenzyl-5-methyl-3,4-dihydropyrazin-2(1H)-one

  • Reaction Setup: In a glovebox, a mixture of the pyrazin-2-ol substrate (0.2 mmol), a palladium catalyst precursor, and a chiral ligand in a solvent is prepared in a glass vial.

  • Hydrogenation: The vial is transferred to an autoclave, which is then charged with hydrogen gas to the desired pressure. The reaction is stirred at a specific temperature for a set time.

  • Work-up and Purification: After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the chiral piperazin-2-one.

  • Performance Data: This step can achieve high yields (e.g., 93%) and enantiomeric excesses (e.g., 90% ee) on a gram scale.[1]

Step 2: Reduction of the Chiral Piperazin-2-one

  • Reduction: The purified chiral piperazin-2-one is dissolved in a suitable solvent (e.g., anhydrous THF) and treated with a reducing agent such as lithium aluminum hydride (LiAlH4).

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified to afford the chiral piperazinemethanol.

  • Key Feature: This reduction step proceeds without loss of optical purity.[1]

Visualization of Synthetic Pathways

To better illustrate the logical flow of these synthetic strategies, the following diagrams have been generated.

Synthesis_Pathways cluster_0 Chiral Pool Synthesis cluster_1 Catalytic Asymmetric Synthesis L-Serine L-Serine Esterification Esterification L-Serine->Esterification N-Alkylation N-Alkylation Esterification->N-Alkylation Cyclization Cyclization N-Alkylation->Cyclization Diketopiperazine Reduction Diketopiperazine Reduction Cyclization->Diketopiperazine Reduction Protection/Deprotection Protection/Deprotection Diketopiperazine Reduction->Protection/Deprotection Chiral Piperazinemethanol_1 Chiral Piperazinemethanol Protection/Deprotection->Chiral Piperazinemethanol_1 Pyrazin-2-ol Pyrazin-2-ol Asymmetric Hydrogenation Asymmetric Hydrogenation Pyrazin-2-ol->Asymmetric Hydrogenation Chiral Piperazin-2-one Chiral Piperazin-2-one Asymmetric Hydrogenation->Chiral Piperazin-2-one Reduction Reduction Chiral Piperazin-2-one->Reduction Chiral Piperazinemethanol_2 Chiral Piperazinemethanol Reduction->Chiral Piperazinemethanol_2

Caption: Comparative workflow of chiral pool vs. catalytic asymmetric synthesis of chiral piperazinemethanols.

Logical_Relationship Goal Synthesize Chiral Piperazinemethanol Strategy Choice of Strategy Goal->Strategy Chiral_Pool Chiral Pool Synthesis Strategy->Chiral_Pool Catalytic Catalytic Asymmetric Synthesis Strategy->Catalytic Pros_Chiral Pros: - High ee - Readily available starting material Chiral_Pool->Pros_Chiral Cons_Chiral Cons: - Multiple steps - Stoichiometric reagents Chiral_Pool->Cons_Chiral Pros_Catalytic Pros: - Fewer steps - High efficiency Catalytic->Pros_Catalytic Cons_Catalytic Cons: - Catalyst cost - Optimization required Catalytic->Cons_Catalytic

Caption: Decision-making framework for selecting a synthetic route to chiral piperazinemethanols.

References

A Comparative Guide to Alternative Protecting Groups for 2-Piperazinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the versatile 2-piperazinemethanol scaffold, the choice of a nitrogen protecting group is a critical strategic decision. While the tert-butyloxycarbonyl (Boc) group is a widely used and reliable choice, its removal often requires harsh acidic conditions that can be incompatible with sensitive functional groups. This guide provides an objective comparison of alternative protecting groups—Carbobenzyloxy (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Trityl (Trt)—offering orthogonal strategies for the selective protection and deprotection of 2-piperazinemethanol.

Orthogonal Deprotection Strategies

The primary advantage of using Cbz, Fmoc, or Trt as alternatives to Boc lies in their orthogonal deprotection methods. This orthogonality allows for the selective removal of one protecting group in the presence of others, enabling more complex and efficient synthetic routes.

Orthogonal Deprotection Strategies cluster_Boc Boc-Protected cluster_Cbz Cbz-Protected cluster_Fmoc Fmoc-Protected cluster_Trt Trt-Protected Boc Boc-N-(2-piperazinemethanol) Free_Amine 2-Piperazinemethanol Boc->Free_Amine Strong Acid (e.g., TFA, HCl) Cbz Cbz-N-(2-piperazinemethanol) Cbz->Free_Amine Hydrogenolysis (e.g., H₂, Pd/C) Fmoc Fmoc-N-(2-piperazinemethanol) Fmoc->Free_Amine Base (e.g., Piperidine/DMF) Trt Trt-N-(2-piperazinemethanol) Trt->Free_Amine Mild Acid (e.g., mild TFA, Formic Acid)

Caption: Orthogonal deprotection pathways for protected 2-piperazinemethanol derivatives.

Comparison of Protecting Groups

The following table summarizes the key characteristics and performance of Boc, Cbz, Fmoc, and Trityl protecting groups for the mono-protection of 2-piperazinemethanol. It is important to note that obtaining selective mono-protection of the less sterically hindered N1 nitrogen of 2-piperazinemethanol can be challenging and may require careful optimization of reaction conditions.

Protecting GroupReagentTypical Protection ConditionsTypical Yield (%)Deprotection ConditionsStability
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., NEt₃, NaOH), Solvent (e.g., CH₂Cl₂, Dioxane)>90Strong Acid (e.g., TFA, 4M HCl in Dioxane)Stable to base and hydrogenolysis.
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O, CH₂Cl₂)~90Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions.
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O, DMF)>90Base (e.g., 20% Piperidine in DMF)Stable to acid and hydrogenolysis.
Trityl (Trt) Trityl chloride (Trt-Cl)Base (e.g., Pyridine, NEt₃), Solvent (e.g., CH₂Cl₂, Pyridine)~85Mild Acid (e.g., TFA in CH₂Cl₂, Formic Acid)Stable to base and hydrogenolysis.

Experimental Protocols

Detailed methodologies for the protection and deprotection of 2-piperazinemethanol are provided below. These protocols are based on established procedures for similar substrates and should be optimized for the specific requirements of your synthesis.

Carbobenzyloxy (Cbz) Group

Protection Protocol: Synthesis of 1-Cbz-2-(hydroxymethyl)piperazine

Cbz_Protection_Workflow Start 2-Piperazinemethanol in THF/H₂O Reagent Add NaHCO₃ and Cbz-Cl at 0°C Start->Reagent Reaction Stir at room temperature Reagent->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-Cbz-2-(hydroxymethyl)piperazine Purification->Product

Caption: Workflow for the Cbz protection of 2-piperazinemethanol.

To a solution of 2-piperazinemethanol (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water, sodium bicarbonate (2.0 equiv) is added. The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl, 1.1 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield 1-Cbz-2-(hydroxymethyl)piperazine.[1]

Deprotection Protocol: Removal of the Cbz Group

The Cbz-protected 2-(hydroxymethyl)piperazine (1.0 equiv) is dissolved in methanol or ethanol. To this solution, 10% palladium on carbon (Pd/C, 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-16 hours. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the deprotected 2-piperazinemethanol.[1][2]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Protection Protocol: Synthesis of 1-Fmoc-2-(hydroxymethyl)piperazine

Fmoc_Protection_Workflow Start 2-Piperazinemethanol in Dioxane/H₂O Reagent Add NaHCO₃ and Fmoc-Cl or Fmoc-OSu Start->Reagent Reaction Stir at room temperature Reagent->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Crystallization or Chromatography Workup->Purification Product 1-Fmoc-2-(hydroxymethyl)piperazine Purification->Product

Caption: Workflow for the Fmoc protection of 2-piperazinemethanol.

2-Piperazinemethanol (1.0 equiv) is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution. 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 equiv) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equiv) is added, and the mixture is stirred vigorously at room temperature for 4-12 hours. After the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by crystallization or silica gel chromatography to give 1-Fmoc-2-(hydroxymethyl)piperazine.

Deprotection Protocol: Removal of the Fmoc Group

The Fmoc-protected 2-(hydroxymethyl)piperazine is dissolved in N,N-dimethylformamide (DMF). A solution of 20% piperidine in DMF is added, and the mixture is stirred at room temperature. The deprotection is typically complete within 30 minutes to 2 hours. The solvent and excess piperidine are removed under reduced pressure, and the residue is purified by chromatography to yield 2-piperazinemethanol.[3]

Trityl (Trt) Group

Protection Protocol: Synthesis of 1-Trityl-2-(hydroxymethyl)piperazine

Trt_Protection_Workflow Start 2-Piperazinemethanol in Pyridine or CH₂Cl₂ Reagent Add Trityl Chloride and Base (e.g., NEt₃) Start->Reagent Reaction Stir at room temperature Reagent->Reaction Workup Quench with MeOH, Aqueous workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-Trityl-2-(hydroxymethyl)piperazine Purification->Product

Caption: Workflow for the Trityl protection of 2-piperazinemethanol.

To a solution of 2-piperazinemethanol (1.0 equiv) in dry pyridine or dichloromethane containing triethylamine (1.5 equiv), trityl chloride (Trt-Cl, 1.1 equiv) is added portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours. Upon completion, the reaction is quenched by the addition of methanol. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by silica gel chromatography to afford 1-Trityl-2-(hydroxymethyl)piperazine.[4]

Deprotection Protocol: Removal of the Trityl Group

The Trityl-protected 2-(hydroxymethyl)piperazine is dissolved in dichloromethane. A solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 1-5% v/v) is added dropwise at 0 °C. The reaction is stirred at room temperature and monitored by TLC. Deprotection is usually complete within 1-3 hours. The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried, and concentrated to give the deprotected 2-piperazinemethanol.[1][5] Alternatively, for more acid-sensitive substrates, formic acid can be used.[4]

References

The Expansive Biological Landscape of Piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While specific research on the biological activities of compounds directly derived from 1,4-Bis(Boc)-2-piperazinemethanol is not extensively available in public literature, the broader class of piperazine derivatives represents a rich and diverse area of drug discovery. This guide provides a comparative overview of the significant biological activities exhibited by various piperazine-containing compounds, supported by experimental data and detailed methodologies. The presented data highlights the versatility of the piperazine scaffold in targeting a range of therapeutic areas, from metabolic disorders to infectious diseases and inflammation.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have led to its incorporation into a multitude of approved drugs. This guide will delve into several key biological activities of piperazine derivatives, offering a comparative analysis of their performance and the experimental protocols used for their evaluation.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: A Target for Diabetes Management

A significant area of interest for piperazine derivatives is the treatment of type 2 diabetes through the inhibition of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, these compounds can prolong the action of incretins, leading to improved glycemic control.

DPP_IV_Inhibition_Pathway GLP-1_GIP Incretin Hormones (GLP-1, GIP) Pancreas Pancreas GLP-1_GIP->Pancreas Stimulates DPP_IV DPP-IV Enzyme GLP-1_GIP->DPP_IV Degraded by Insulin Insulin Secretion Pancreas->Insulin Increases Inactive_Metabolites Inactive Metabolites DPP_IV->Inactive_Metabolites Piperazine_Derivatives Piperazine Derivatives (DPP-IV Inhibitors) Piperazine_Derivatives->DPP_IV Inhibits

A study on a series of piperazine derivatives demonstrated their potential as DPP-IV inhibitors. The in vitro evaluation of these compounds showed varying degrees of inhibitory activity.

Compound ID% DPP-IV Inhibition at 100 µMReference
3a-g (range)19% - 30%[1]

One of the synthesized compounds, 3d, was further evaluated in an in vivo model of streptozotocin-induced diabetic mice and was found to significantly decrease blood glucose levels compared to the control group.[1]

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

The in vitro DPP-IV inhibitory activity of the synthesized piperazine derivatives was assessed using a fluorometric assay kit.[2][3][4][5]

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions.

  • Assay Procedure:

    • 25 µL of the test inhibitor is mixed with 50 µL of the DPP-IV enzyme solution in a 96-well plate.

    • The mixture is incubated for 10 minutes at 37°C.

    • 25 µL of the DPP-IV substrate (e.g., H-Gly-Pro-AMC) is added to initiate the reaction.

    • The plate is incubated for 30 minutes.

    • The fluorescence is measured at an excitation/emission wavelength of 360/460 nm.

  • Controls: A blank (buffer instead of enzyme) and a positive control (a known DPP-IV inhibitor like sitagliptin) are included.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the test wells to the control wells.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Piperazine derivatives have also been investigated for their anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases.

Anti_Inflammatory_Workflow cluster_in_vivo In Vivo Model Induction Induce Inflammation (e.g., Carrageenan) Treatment Administer Piperazine Derivatives or Control Induction->Treatment Measurement Measure Paw Edema Volume Treatment->Measurement Analysis Calculate % Inhibition Measurement->Analysis

In a study evaluating a series of piperazine derivatives, several compounds exhibited potent anti-inflammatory activity in a carrageenan-induced rat paw edema model.[6]

Compound ID% Inhibition of Paw Edema (at 50 mg/kg)Reference
42-cPotent[7]
42-dPotent[7]
42-hPotent[7]
Aspirin (Std)-[7]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Model

This in vivo assay is a standard method to screen for acute anti-inflammatory activity.[6]

  • Animals: Wistar albino rats are used.

  • Procedure:

    • Animals are divided into control, standard (e.g., Aspirin), and test groups.

    • The test compounds or standard drug are administered orally.

    • After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given to the right hind paw of each rat to induce inflammation.

    • The paw volume is measured at different time intervals (e.g., 1 and 3 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial and Antifungal Activities: Combating Infectious Agents

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Piperazine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Antimicrobial_Testing_Workflow cluster_mic Minimum Inhibitory Concentration (MIC) Determination Serial_Dilution Serial Dilution of Piperazine Derivatives Inoculation Inoculate with Bacterial/Fungal Suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation

A study on synthesized piperazine derivatives screened their antibacterial and antifungal activities against various microorganisms.[8]

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)Reference
S. aureusE. coliC. albicans
Various Synthesized CompoundsSignificant ActivitySignificant ActivitySignificant Activity
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1][7]

  • Preparation:

    • Test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • A standardized inoculum of the test microorganism is prepared.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension and the plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antitubercular Activity: A Hope Against a Resilient Pathogen

Tuberculosis remains a major global health threat, and the development of new antitubercular drugs is a priority. Piperazine derivatives have emerged as a promising class of compounds with activity against Mycobacterium tuberculosis.

Compound ClassActivity Metric (MIC in µg/mL)Target OrganismReference
Piperazine-based Benzimidazole DerivativesPromising MIC valuesM. tuberculosis[9]
Experimental Protocol: In Vitro Antitubercular Activity Assay

The in vitro antitubercular activity of compounds is typically evaluated using a broth microdilution method against Mycobacterium tuberculosis H37Rv strain.[8][10]

  • Assay Setup: The assay is performed in 96-well plates.

  • Compound Preparation: Test compounds are serially diluted in a suitable medium (e.g., Middlebrook 7H9 broth).

  • Inoculation: A standardized culture of M. tuberculosis H37Rv is added to each well.

  • Incubation: Plates are incubated for a specified period.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth. This can be assessed visually or by using a growth indicator like resazurin.

Conclusion

The piperazine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a vast array of compounds with diverse and potent biological activities. While the specific derivatives of this compound remain to be fully explored in the public domain, the broader family of piperazine derivatives continues to be a fertile ground for the discovery of new therapeutic agents. The comparative data and experimental protocols presented in this guide underscore the significant potential of these compounds in addressing critical unmet medical needs in areas such as diabetes, inflammation, and infectious diseases. Further research into the structure-activity relationships of these derivatives will undoubtedly lead to the development of more potent and selective drug candidates in the future.

References

Spectroscopic Analysis of Piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. A thorough understanding of their spectroscopic characteristics is paramount for structural elucidation, purity assessment, and quality control in drug discovery and development. This guide provides a comparative analysis of various piperazine derivatives using key spectroscopic techniques, supported by experimental data and detailed protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of common piperazine derivatives.

¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of piperazine derivatives. The chemical shifts are influenced by the nature and position of substituents on the piperazine ring.

CompoundSolvent¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppm
Piperazine-2.68 (s, 8H, CH₂)47.9 (CH₂)[1]
Piperazine-2,5-dioneDMSO-d₆~3.8 - 4.1 (s, 4H, CH₂), ~8.0 - 8.5 (s, broad, 2H, NH)~45 (CH₂), ~167 (C=O)[1]
1-BenzylpiperazineCDCl₃1H NMR data available[2]No specific data found in search results.
1-Phenylpiperazine-1H NMR spectra have been reported[3]13C NMR spectra have been reported[3]
1-(2-Methoxyphenyl)piperazine-1H NMR spectra available[4]No specific data found in search results.
N-BenzoylpiperazineCDCl₃Signals between 2.81 and 3.97 for piperazine NCH₂ groupsSignals between 43.5 and 49.0 for piperazine carbons[1]
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

CompoundKey IR Absorptions (cm⁻¹)
1-PhenylpiperazineCH₂ stretching: 2949, 2825, 2818, 2814; CH₂ scissoring: ~1458[3]
1-(4-Chlorophenyl)piperazineNH stretching: 3099; Aromatic CH stretching: 3097, 3062, 3043; Piperazine ring CH stretching: 2954, 2889, 2833[5]
Dihydrofuran-containing piperazine derivativesC=O stretching: 1720-1721; C=C stretching: 1606-1610[6]
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

CompoundKey Mass Spectral Fragments (m/z)
1-Benzylpiperazine (BZP)176 (M+), 134, 91, 56[7]
1-(3-chlorophenyl)piperazine (mCPP)196 (M+), 154, 138, 57[7]
1-(2-methoxyphenyl)piperazine (MeOPP)192 (M+), 150, 135[4]
1-Phenylpiperazine162 (M+), 120, 77[8]
UV-Vis Spectroscopy Data

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

| Compound | Solvent | λmax (nm) | |---|---| | 1-Benzylpiperazine | Aqueous acid | 193, 252, 258, 264[9] | | 1-(2-Methoxyphenyl)piperazine | - | 244, 276[10] | | 2-quinonyl piperazine derivatives | - | UV-Vis data is used for characterization[11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are standard protocols for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the piperazine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts (δ = 0.00 ppm).[1]

  • Instrument Setup :

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.[1]

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected proton signal range (typically 0-12 ppm).

    • Use a standard single 90° pulse sequence.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the expected carbon signal range (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans compared to ¹H NMR.[1]

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Dissolve the sample in a volatile solvent like methanol or acetonitrile. Derivatization with an agent such as trifluoroacetic anhydride may be necessary to increase volatility.[1]

  • GC Separation :

    • Injector : Set the temperature to ensure efficient vaporization (e.g., 250°C).

    • Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5MS).[1]

    • Oven Program : Implement a temperature gradient to separate the components of the mixture.

  • Mass Spectrometry :

    • Ionization : Electron ionization (EI) is commonly used.

    • Mass Analyzer : A quadrupole or ion trap analyzer is typically employed.

    • Detector : An electron multiplier detects the ions.

  • Data Analysis : Identify compounds based on their retention times and by comparing their mass spectra to a library of known compounds.[7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For piperazine derivatives lacking a strong UV chromophore, derivatization is often necessary for sensitive detection.[12]

  • Derivatization (with NBD-Cl) :

    • Prepare a standard solution of the piperazine derivative.

    • Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile.

    • Mix the piperazine solution with an excess of the NBD-Cl solution.

    • Heat the mixture (e.g., at 60°C for 30 minutes).

    • Cool and dilute the solution with the mobile phase before injection.[7][12]

  • Chromatographic Conditions :

    • Instrumentation : HPLC system with a UV or photodiode array (PDA) detector.[12]

    • Column : A reversed-phase column (e.g., C18) is commonly used.

    • Mobile Phase : A mixture of organic solvent (e.g., acetonitrile, methanol) and water/buffer.

    • Flow Rate : Typically 1.0 mL/min.[12]

    • Detection Wavelength : Set to the absorption maximum of the derivatized piperazine.[12]

  • Data Analysis : Identify the derivative peak by its retention time and quantify using a calibration curve.[12]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized piperazine derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation & Conclusion Synthesis Synthesize Piperazine Derivative Purification Purify Compound (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., GC-MS) Purification->MS UV_Vis UV-Vis Spectroscopy (with Derivatization if needed) Purification->UV_Vis Structure_Elucidation Structural Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment UV_Vis->Purity_Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report & Publication Purity_Assessment->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of piperazine derivatives.

References

Comparative Guide to Analytical Method Validation for 1,4-Bis(Boc)-2-piperazinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of proposed analytical methodologies for the validation of 1,4-Bis(Boc)-2-piperazinemethanol, a key intermediate in pharmaceutical synthesis. The selection of a suitable analytical method is critical for ensuring the identity, purity, and quality of this compound. This document outlines potential starting points for method development and validation based on established techniques for structurally related molecules, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods (NMR, FTIR). The experimental protocols provided are adapted from literature methods for similar compounds and will require optimization and validation for this specific analyte in accordance with ICH guidelines.[1][2][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical intermediates. For this compound, a reversed-phase HPLC method with UV detection is a suitable starting point. The Boc protecting groups and the piperazine core may provide sufficient chromophores for UV detection.

Table 1: Comparison of Proposed HPLC Method Parameters

ParameterProposed MethodAlternative Considerations
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[4]Chiral column if enantiomeric purity is required.[4]
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)[5]Methanol and water; different acid modifiers (e.g., TFA, though caution is needed with Boc groups).[4]
Detection UV at 210-220 nmRefractive Index (RI) detection for universal detection, PDA for peak purity analysis.
Flow Rate 1.0 mL/min[4][6]0.8 - 1.2 mL/min, to be optimized.
Temperature 35 °C[4][6]Ambient to 40 °C.
Proposed Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV or PDA detector.[4]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[4][6]

  • Column Temperature: 35 °C.[4][6]

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.[4][6]

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Prepare working standards and sample solutions by diluting the stock solution with the mobile phase.

4. Validation Parameters to be Assessed (as per ICH Q2(R2)): [1][2][3]

  • Specificity: Analyze blank, placebo (if in formulation), and spiked samples to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze a minimum of five concentrations over the expected working range.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix.

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate injections of the same sample.

    • Intermediate Precision (Inter-assay): Analyze the same sample on different days, with different analysts, and/or on different instruments.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.[6]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation prep_start Weigh Sample/ Standard dissolve Dissolve in Acetonitrile/Methanol prep_start->dissolve dilute Dilute to Working Concentration dissolve->dilute hplc_inject Inject into HPLC System dilute->hplc_inject separation C18 Reversed-Phase Separation hplc_inject->separation detection UV Detection (215 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify Analyte integration->quantification validation Assess Validation Parameters quantification->validation

Proposed workflow for HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For this compound, direct analysis may be possible, but derivatization could be considered to improve volatility and peak shape.

Table 2: Comparison of Proposed GC-MS Method Parameters

ParameterProposed MethodAlternative Considerations
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[7][8]Other non-polar or medium-polarity columns (e.g., DB-17).[9]
Carrier Gas Helium at a constant flow of 1 mL/min[7][8]Hydrogen for faster analysis.
Inlet Temp. 250 °C[7]To be optimized to prevent degradation.
Oven Program Temperature gradient (e.g., 120 °C to 300 °C)[8]Isothermal for simpler separations.
Ionization Electron Ionization (EI)Chemical Ionization (CI) for softer ionization and molecular ion information.
Detection Mass Spectrometer (Scan and/or SIM mode)Flame Ionization Detector (FID) for quantification if mass spectral data is not required for every run.[9]
Proposed Experimental Protocol: GC-MS

1. Instrumentation:

  • GC system equipped with a split/splitless injector, a mass selective detector (MSD), and an autosampler.[7]

2. Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7][8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7][8]

  • Injector Temperature: 250 °C.[7]

  • Injection Mode: Splitless.[7]

  • Oven Temperature Program:

    • Initial temperature: 120 °C, hold for 1 min.

    • Ramp: 10 °C/min to 300 °C, hold for 5 min.[8]

  • Transfer Line Temperature: 280 °C.[8]

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.[8]

  • Mass Scan Range: m/z 40-550.

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

4. Validation Parameters to be Assessed:

  • Similar to HPLC, validation will follow ICH guidelines focusing on specificity (mass spectral confirmation), linearity, accuracy, precision, LOD, LOQ, and robustness.

GCMS_Workflow start Sample Preparation (Dissolution in Solvent) injection GC Injection (Splitless) start->injection separation Capillary GC Separation (DB-5ms column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-550) ionization->detection analysis Data Analysis (TIC and Mass Spectra) detection->analysis validation Method Validation (ICH Guidelines) analysis->validation Analytical_Strategy cluster_identification Identity & Structure Confirmation cluster_purity Purity & Impurity Profiling substance This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) substance->NMR FTIR FTIR Spectroscopy substance->FTIR MS Mass Spectrometry (from GC-MS or LC-MS) substance->MS HPLC HPLC-UV/PDA substance->HPLC GCMS GC-MS substance->GCMS

References

A Comparative Guide to Catalysts for Piperazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its ability to confer desirable physicochemical properties upon drug candidates. The functionalization of its two nitrogen atoms and carbon backbone allows for the fine-tuning of pharmacological activity. This guide provides a comparative analysis of various catalytic systems employed for piperazine functionalization, supported by experimental data to inform catalyst selection and reaction optimization.

N-Arylation of Piperazine: A Comparative Overview

The introduction of aryl groups to the piperazine core is a critical transformation in the synthesis of numerous pharmaceuticals. Palladium- and nickel-based catalysts are the frontrunners for this reaction, each with distinct advantages and limitations.

Table 1: Comparison of Catalysts for the N-Arylation of Piperazine

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosAryl chloridesNaOtBuDioxane1201-2475-98[1]
Pd(OAc)₂ / (R)-BINAPAryl bromideNaOtBuToluene100N/AHigh[2]
Ni(0) / 2,2'-bipyridineAryl chloridesNaOtBuToluene1301-360-95[3]
CuI / L-prolineAryl iodidesK₂CO₃DMSO90-12012-2470-90[4]

Key Insights:

  • Palladium-catalyzed Buchwald-Hartwig amination is a highly versatile and widely used method for N-arylation, demonstrating broad substrate scope and high yields.[5][6] The choice of phosphine ligand is crucial and often substrate-dependent, with bulky, electron-rich ligands like XPhos showing excellent performance with challenging aryl chlorides.[1][7]

  • Nickel-catalyzed N-arylation presents a more cost-effective alternative to palladium, particularly for the activation of less reactive aryl chlorides.[3] However, nickel catalysts can be more sensitive to functional groups and reaction conditions.[8]

  • Copper-catalyzed N-arylation (Ullmann condensation) is a classical method that has seen a resurgence with the development of improved ligand systems. It offers a milder alternative to palladium and nickel catalysis in some cases.[4]

N-Alkylation of Piperazine: Strategies for Selectivity

The selective mono-alkylation of the symmetric piperazine ring is a significant synthetic challenge. Direct alkylation and reductive amination are the two primary strategies, with the choice of catalyst and reaction conditions dictating the outcome.

Table 2: Comparison of Catalysts and Strategies for Piperazine N-Alkylation

MethodAlkylating AgentCatalyst/ReagentSolventTemp (°C)Yield (mono-alkylated) (%)Reference
Direct AlkylationAlkyl bromideK₂CO₃Acetonitrile8060-85[9]
Reductive AminationAldehydeNaBH(OAc)₃DichloromethaneRT70-95[9]
Tantalum-catalyzedTerminal olefinTa catalystToluene16570-85[10]
N-AcetylpiperazineAlkyl bromideNoneN/AN/AHigh[11]

Key Insights:

  • Direct alkylation is a straightforward method but often suffers from the formation of di-alkylated byproducts. Using a large excess of piperazine can favor mono-alkylation.[9]

  • Reductive amination is a highly efficient and selective method for mono-N-alkylation, particularly when using bulky reducing agents like sodium triacetoxyborohydride.[9]

  • Tantalum-catalyzed hydroaminoalkylation offers an atom-economical approach for the α-alkylation of piperazines with terminal olefins.[10]

  • The use of a protecting group , such as an acetyl group, on one of the nitrogen atoms is a reliable strategy to achieve selective mono-alkylation.[11]

C-H Functionalization of Piperazine: Emerging Frontiers

Direct functionalization of the C-H bonds of the piperazine ring opens up new avenues for creating structural diversity. Photoredox catalysis has emerged as a powerful tool for these transformations.

Table 3: Comparison of Catalysts for Piperazine C-H Functionalization

MethodCatalystReactantSolventLight SourceYield (%)Reference
Photoredox α-ArylationIr(ppy)₃1,4-dicyanobenzeneDMFBlue LED95[10][12]
Photoredox α-VinylationIr(ppy)₃Vinyl sulfoneDMFBlue LED74[10][12]
Organic Photoredox α-AlkylationAcridinium saltMichael acceptorAcetonitrileBlue LEDGood[13]
Rh-catalyzed CarbonylationRh₄(CO)₁₂CO, EthyleneTolueneN/AGood[10]

Key Insights:

  • Photoredox catalysis , utilizing either iridium-based photocatalysts or organic dyes, enables the direct α-C-H arylation, vinylation, and alkylation of N-protected piperazines under mild conditions.[10][12][13]

  • Organic photoredox catalysts , such as acridinium salts, offer a more sustainable and cost-effective alternative to transition-metal catalysts for C-H alkylation.[13]

  • Rhodium-catalyzed carbonylation can achieve α-C-H functionalization but may lead to dehydrogenated products.[10]

Nanocatalysts in Piperazine Functionalization

Recent research has explored the use of heterogeneous nanocatalysts for piperazine-related transformations, offering advantages in terms of catalyst recovery and reusability.

A comparative study of piperazine-based ionic liquids immobilized on ZnO nanoparticles (PINZS) and SiO₂ nanoparticles (PNSS) for the synthesis of benzimidazoles and benzoxazoles showed that PINZS was more efficient, leading to shorter reaction times.[14][15] PINZS was also found to be an effective catalyst for the N-Boc protection of amines.[14]

Experimental Protocols

General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

To a reaction vessel charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., XPhos, 4 mol%), is added the aryl halide (1.0 equiv), piperazine (1.2 equiv), and a base (e.g., NaOtBu, 1.4 equiv). The vessel is sealed and purged with an inert gas (e.g., argon). Anhydrous solvent (e.g., dioxane) is added, and the reaction mixture is heated to the desired temperature (e.g., 100-120 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2][6]

General Procedure for Photoredox-Catalyzed α-C-H Arylation

In a reaction vial, the N-protected piperazine (1.0 equiv), the arylating agent (e.g., 1,4-dicyanobenzene, 1.5 equiv), and the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%) are dissolved in a degassed solvent (e.g., DMF). The vial is sealed and placed in front of a light source (e.g., blue LED) and stirred at room temperature. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.[10][12]

Visualizing the Chemistry

Signaling Pathways Involving Piperazine Derivatives

Functionalized piperazines are key components of many kinase inhibitors. The diagram below illustrates the inhibitory action of a generic piperazine-containing drug on a signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Src Src Src->Proliferation BCR_ABL BCR-ABL BCR_ABL->Proliferation Piperazine_Inhibitor Piperazine Inhibitor Piperazine_Inhibitor->PI3K Piperazine_Inhibitor->Src Piperazine_Inhibitor->BCR_ABL

Caption: Inhibition of cancer signaling pathways by a piperazine derivative.[16][17]

Experimental Workflow for Catalyst Screening

The following diagram outlines a typical workflow for screening different catalysts for a piperazine functionalization reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization Array_Setup Set up reaction array (varying catalysts, ligands, bases) Heating_Stirring Heating and Stirring (controlled conditions) Array_Setup->Heating_Stirring Sampling Time-point Sampling Heating_Stirring->Sampling Analysis LC-MS / GC-MS Analysis (Yield and Selectivity) Sampling->Analysis Data_Analysis Data Analysis & Comparison Analysis->Data_Analysis Optimization Selection of Optimal Conditions Data_Analysis->Optimization

Caption: High-throughput workflow for catalyst screening in piperazine functionalization.[18][19]

References

Assessing the Purity of 1,4-Bis(Boc)-2-piperazinemethanol via HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs). 1,4-Bis(Boc)-2-piperazinemethanol is a key building block in medicinal chemistry, and ensuring its purity is essential for the reliability of subsequent synthetic steps and the quality of the final drug substance. This guide provides a comparative overview of two High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible method for analyzing N-Boc protected compounds.[1] The Boc (tert-butoxycarbonyl) protecting group possesses a chromophore that allows for direct UV detection, eliminating the need for derivatization that is often required for the parent piperazine molecule.[1][2] While piperazine itself is not UV active and requires alternative detection methods or derivatization, the presence of the Boc groups on this compound makes HPLC-UV a suitable and efficient analytical choice.[2][3]

This guide compares two reversed-phase HPLC (RP-HPLC) methods: an isocratic method for routine quality control and a gradient method for higher resolution and detection of a wider range of potential impurities.

Data Presentation

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC
Principle Separation based on constant mobile phase composition.Separation based on a programmed change in mobile phase composition.
Primary Application Routine purity checks, rapid analysis.High-resolution separation of complex mixtures, impurity profiling.
Resolution Good for major components.Excellent for separating closely eluting impurities.
Run Time ~15 minutes~25 minutes
Sensitivity (LOD) ~0.05%~0.01%
Quantitation (LOQ) ~0.15%~0.03%
Precision (%RSD) < 1.5%< 1.0%
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%

Experimental Protocols

Method A: Isocratic Reversed-Phase HPLC

This method is designed for rapid and routine quality control analysis of this compound.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of ~1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Method B: Gradient Reversed-Phase HPLC

This method provides higher resolution and is suitable for identifying and quantifying trace impurities.

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 25 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. The higher resolution of this method may reveal additional minor impurities not detected by the isocratic method.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment of this compound.

References

Structural Elucidation of 1,4-Bis(Boc)-2-piperazinemethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of piperazine-based compounds is a critical step in drug discovery and development, ensuring the identity, purity, and stereochemistry of synthesized molecules. This guide provides a comparative overview of the key analytical techniques used for the structural elucidation of 1,4-Bis(Boc)-2-piperazinemethanol and its derivatives. We present supporting experimental data from the literature for the target compound and its analogues, detailed experimental protocols, and a visual workflow to aid researchers in this process.

Core Analytical Techniques for Structural Confirmation

The definitive structure of this compound and related derivatives is typically established through a combination of spectroscopic methods. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and in some cases, single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Data for 1,4-di-Boc-2-hydroxymethylpiperazine

A patent describing the synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine provides the following ¹H NMR data.[1] The interpretation and assignment of these signals are crucial for structural confirmation.

Chemical Shift (δ) ppmMultiplicityIntegrationProposed Assignment
1.49Singlet9HBoc group protons
1.50Singlet9HBoc group protons
2.98Singlet3HPiperazine ring protons
3.63Singlet2H-CH₂OH protons
3.86-4.20Multiplet4HPiperazine ring protons

Note: The integration values reported in the source patent (e.g., 3H and 2H for singlets of ring and hydroxymethyl protons respectively) are atypical and may be subject to interpretation or typographical error. The proposed assignments are based on expected chemical shifts for such a structure.

Comparative NMR Data for Piperazine Analogues

For comparison, the spectral data of related, commercially available piperazine derivatives are presented below.

CompoundSolvent¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppm
1-Boc-piperazine CDCl₃1.46 (s, 9H), 2.80 (t, 4H), 3.44 (t, 4H)28.4, 44.3, 79.5, 154.7
1,4-Di-Boc-piperazine CDCl₃1.40 (s, 18H), 3.40-3.60 (s, 8H)Not available
(R)-1-N-Boc-2-(hydroxymethyl)piperazine DMSO-d₆ (373K)1.40 (s, 9H), 2.58 (m, 1H), 2.82 (m, 3H), 2.92 (bs, 1H), 2.98 (d, 1H), 3.43 (m, 1H), 3.65 (m, 2H), 3.80 (m, 1H)Not available
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules.

Expected Mass and Fragmentation

For This compound (Molecular Formula: C₁₅H₂₈N₂O₅, Molecular Weight: 316.39 g/mol ), the expected protonated molecule in ESI-MS would be [M+H]⁺ at m/z 317.4.[2]

A common fragmentation pathway for Boc-protected amines is the loss of the Boc group or components of it.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossDescription
317.4261.356Loss of isobutylene (C₄H₈) from a Boc group
317.4217.2100Loss of the entire Boc group (C₅H₈O₂)
317.4117.1200Loss of both Boc groups

Note: This fragmentation table is predictive. Actual fragmentation may vary based on instrumental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible results.

Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts to 0.00 ppm.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming).

  • ¹H NMR Acquisition :

    • Set the spectral width to encompass the expected proton signals (typically 0-12 ppm).

    • Employ a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the expected carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Mode : Use positive ion electrospray ionization (ESI+) due to the basic nature of the piperazine nitrogens.

  • MS/MS Analysis :

    • Perform a full scan to identify the protonated molecule [M+H]⁺.

    • Select the [M+H]⁺ ion as the precursor for a product ion scan to observe the fragmentation pattern.

    • Optimize the collision energy to generate a representative spectrum of fragment ions.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound derivatives.

G Workflow for Structural Confirmation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Purity & Preliminary Structure ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms Molecular Weight data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation comparison Comparison with Alternative Structures structure_elucidation->comparison final_confirmation Final Structural Confirmation comparison->final_confirmation

Caption: Workflow for the synthesis, analysis, and structural confirmation of piperazine derivatives.

Comparison with Alternative Analytical Methods

While NMR and MS are the primary tools for structural confirmation, other techniques can provide complementary information:

  • X-ray Crystallography : This technique provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state. It is the gold standard for structural determination, especially for confirming stereochemistry. However, it requires the formation of a suitable single crystal, which can be a challenging and time-consuming process.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is useful for identifying the presence of specific functional groups. For this compound, characteristic peaks would include C=O stretching for the Boc carbonyl groups (around 1690 cm⁻¹) and O-H stretching for the alcohol (a broad peak around 3400 cm⁻¹).

  • Elemental Analysis : This method determines the percentage composition of elements (C, H, N) in a compound. The experimental values should match the calculated values for the proposed molecular formula, providing further evidence for the compound's identity.

By employing a combination of these analytical methods, researchers can confidently confirm the structure of this compound derivatives, ensuring the integrity of their chemical entities for further research and development.

References

A Comparative Analysis of the Reactivity of 2-Piperazinemethanol Against Other Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of (S)- and (R)-2-piperazinemethanol with other common chiral alcohols in key synthetic reactions. The information presented is supported by established chemical principles and data from peer-reviewed literature, offering a valuable resource for reaction planning and catalyst selection in asymmetric synthesis.

Introduction to Chiral Alcohols in Synthesis

Chiral alcohols are indispensable building blocks in the pharmaceutical and fine chemical industries. Their stereochemistry is crucial, as enantiomers of a molecule often exhibit different biological activities.[1] 2-Piperazinemethanol, with its primary alcohol functionality and a chiral piperazine core, is a versatile synthon used in the development of various therapeutic agents.[2][3] Understanding its reactivity in comparison to other chiral alcohols, such as secondary benzylic or aliphatic alcohols, is essential for optimizing synthetic routes.

General Principles of Alcohol Reactivity

The reactivity of alcohols in common transformations like esterification is heavily influenced by steric hindrance and the electronic nature of the molecule. The generally accepted order of reactivity for esterification is:

  • Primary (1°) Alcohols > Secondary (2°) Alcohols > Tertiary (3°) Alcohols [4][5]

This trend is primarily due to the decreasing accessibility of the hydroxyl group's oxygen for nucleophilic attack on the acyl donor.[6][7] 2-Piperazinemethanol is a primary alcohol, suggesting it should be highly reactive. However, the adjacent bulky piperazine ring may introduce steric factors that modulate this inherent reactivity. Furthermore, the basic nitrogen atoms in the piperazine ring can influence reaction mechanisms, potentially acting as internal bases or ligands for metal catalysts.

Comparative Reactivity Data

The following tables summarize quantitative data for key reactions involving chiral alcohols. Direct comparative kinetic data for 2-piperazinemethanol under identical conditions as other alcohols is scarce in the literature. Therefore, this comparison is based on typical yields and enantioselectivities reported for different classes of alcohols under optimized, though not identical, conditions.

Kinetic resolution is a powerful method to separate enantiomers based on their differential reaction rates with a chiral catalyst or reagent.[8] Lipases, such as Candida antarctica Lipase B (CALB, often immobilized as Novozym 435), are widely used for the resolution of chiral alcohols via acylation.[1][9]

AlcoholTypeAcyl DonorCatalystTypical ConversionEnantiomeric Excess (ee)Selectivity Factor (s)
2-Piperazinemethanol (racemic)PrimaryVinyl AcetateNovozym 435~50%>99% (for remaining alcohol)High (inferred)
1-Phenylethanol SecondaryVinyl AcetateNovozym 435~50%>99%>200
2-Hexanol SecondaryAcetic AnhydrideChiral DMAP analogue~55%99.2%14-52
Allylic Alcohols SecondaryAcetic AnhydrideChiral DMAP analogue~50%Up to 98%High
Tertiary Alcohols TertiaryBenzoyl ChlorideChiral Organotin Catalyst~50%Up to >99%>200

Data compiled and interpreted from multiple sources demonstrating typical performance.[8][9][10]

Analysis: As a primary alcohol, 2-piperazinemethanol is an excellent substrate for lipase-catalyzed resolution. Its reactivity allows for high enantioselectivity, comparable to the resolutions achieved with benchmark secondary alcohols. The key difference lies in the reaction mechanism and potential interactions with the enzyme's active site.

AlcoholTypeReagentProductTypical Yield
2-Piperazinemethanol PrimaryAlcohol/Aldehyde DehydrogenasePiperazineacetic acidHigh (in biological systems)
1-Phenylethanol SecondaryPCC (Pyridinium chlorochromate)Acetophenone>90%
2-Hexanol SecondaryJones Reagent (CrO₃/H₂SO₄)2-Hexanone~85%
tert-Butanol TertiaryStrong Oxidizing AgentsNo reaction (C-C cleavage)N/A

This table illustrates general reactivity patterns for different alcohol classes.[11]

Analysis: 2-Piperazinemethanol can be selectively oxidized to the corresponding carboxylic acid, a common metabolic pathway.[11] This reactivity is typical of primary alcohols and contrasts with secondary alcohols, which yield ketones, and tertiary alcohols, which are resistant to oxidation without C-C bond cleavage.

Visualizing Reactivity and Experimental Design

Caption: General reactivity trend of alcohols in esterification reactions.

Caption: A typical experimental workflow for kinetic resolution.

Caption: Logical flow of using 2-piperazinemethanol in synthesis.

Experimental Protocols

This protocol is a representative procedure for the enzymatic resolution of a chiral alcohol.

Materials:

  • (rac)-2-Piperazinemethanol

  • Novozym 435 (Immobilized Candida antarctica Lipase B)

  • Vinyl acetate (acyl donor)

  • Toluene (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate

  • Apparatus for stirring and temperature control

  • Chiral HPLC or GC column for analysis

Procedure:

  • To a dried flask, add (rac)-2-piperazinemethanol (1.0 equiv.) and toluene.

  • Add vinyl acetate (1.5-2.0 equiv.) to the solution.

  • Add Novozym 435 (typically 10-20 mg per mmol of alcohol).

  • Stir the suspension at a controlled temperature (e.g., 50 °C).

  • Monitor the reaction progress by taking small aliquots, filtering the enzyme, and analyzing by GC or TLC. The target is to reach approximately 50% conversion to the acetylated product.

  • Once ~50% conversion is achieved, stop the reaction by filtering off the enzyme. Wash the enzyme with fresh solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting mixture of the unreacted alcohol enantiomer and the ester product can be separated by column chromatography.

  • Determine the enantiomeric excess (ee) of the recovered, unreacted alcohol using chiral HPLC or GC analysis.

Conclusion

2-Piperazinemethanol exhibits the high reactivity characteristic of a primary alcohol, particularly in acylation and oxidation reactions. Its performance in enzyme-catalyzed kinetic resolutions is excellent, allowing for the preparation of highly enantioenriched material.[2] While its reactivity generally follows the established principles for primary alcohols, the presence of the piperazine ring offers unique handles for further functionalization and can influence reaction pathways through steric effects or by participation of its nitrogen atoms. This makes it a highly valuable and versatile building block for drug development professionals.

References

Safety Operating Guide

Safe Disposal of 1,4-Bis(Boc)-2-piperazinemethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide furnishes essential procedures for the proper and safe disposal of 1,4-Bis(Boc)-2-piperazinemethanol, a compound frequently utilized by researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring personnel safety and maintaining environmental compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on the known hazards of analogous chemical structures, such as piperazine and Boc-protected amines, and general principles of laboratory safety and hazardous waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Core Safety Principles and Hazard Assessment

Potential Hazards:

  • Skin and Eye Irritation: Similar compounds can cause irritation upon contact.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Environmental Hazard: Improper disposal may be harmful to aquatic life.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the first line of defense against chemical exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant nitrile glovesProvides a barrier against dermal absorption.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodAvoids the generation of dusts or aerosols.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Waste Container: All solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., weighing boats, pipette tips), and absorbent materials from spill cleanups, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the full chemical name, "this compound," and appropriate hazard symbols as determined by your institution's EHS.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.

  • Storage: Keep hazardous waste containers securely sealed when not in use and store them in a designated, well-ventilated secondary containment area, away from incompatible materials.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS department.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Containment: For a small spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collection: Carefully sweep up the absorbent material and place it in the designated solid hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generation (this compound) solid_waste Solid Waste (Unused chemical, contaminated labware) start->solid_waste liquid_waste Liquid Waste (Solutions containing the chemical) start->liquid_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid seal_store Seal Container and Store in Designated Secondary Containment collect_solid->seal_store collect_liquid->seal_store professional_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor seal_store->professional_disposal incineration High-Temperature Incineration professional_disposal->incineration

Essential Safety and Operational Guidance for 1,4-Bis(Boc)-2-piperazinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 1,4-Bis(Boc)-2-piperazinemethanol, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When working with this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety GogglesChemical splash goggles are required to prevent contact with the eyes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Inspect gloves for integrity before each use.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.
Respiratory Fume HoodAll handling of this compound should be conducted in a well-ventilated chemical fume hood.[1]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Engineering Controls: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Procedural Controls:

    • Avoid direct contact with skin and eyes.[1]

    • Prevent the generation of dust or aerosols.

    • Use designated tools and equipment for handling.

    • Wash hands thoroughly with soap and water after handling.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Chemical waste must be disposed of in accordance with institutional, local, and national regulations.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Waste Disposal:

    • Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.[1]

    • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow: Safe Handling Procedure

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Prepare Work Area in Certified Fume Hood A->B C Retrieve and Weigh Compound B->C D Perform Experimental Procedure C->D E Decontaminate Work Surface and Equipment D->E F Dispose of Waste in Designated Container E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Bis(Boc)-2-piperazinemethanol
Reactant of Route 2
Reactant of Route 2
1,4-Bis(Boc)-2-piperazinemethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.